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  • Product: N-(azepan-4-yl)-3-methoxy-N-methylbenzamide
  • CAS: 1171917-00-2

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action Profiling of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide: A Technical Whitepaper

Executive Summary & Pharmacophore Rationale N-(azepan-4-yl)-3-methoxy-N-methylbenzamide (CAS 1171917-00-2) is a novel chemical entity characterized by a highly privileged structural motif. While its specific biological t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

N-(azepan-4-yl)-3-methoxy-N-methylbenzamide (CAS 1171917-00-2) is a novel chemical entity characterized by a highly privileged structural motif. While its specific biological target remains unannotated in the primary literature, its architecture—a 7-membered basic azepane ring coupled to a substituted benzamide—is a classic pharmacophore for monoaminergic G-protein coupled receptors (GPCRs). Furthermore, the N-methylation of the amide nitrogen eliminates hydrogen bond donation, a critical steric and electronic feature that typically drives selectivity toward specific GPCR subtypes, such as the Dopamine D2/D3 or Histamine H3 receptors.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating methodological framework. Rather than assuming a single target, this guide outlines the rigorous in vitro deconvolution strategy required to establish the mechanism of action (MoA), binding kinetics, and functional pathway bias of this azepane-benzamide scaffold.

Workflow A Compound QC CAS 1171917-00-2 B Primary Screening Radioligand Binding A->B >95% Purity C Functional Profiling cAMP Accumulation B->C Ki < 1 µM D Pathway Bias β-Arrestin Assay C->D IC50 / EC50 E Kinetic Analysis SPR (kon/koff) D->E Bias Factor

Fig 1. Sequential in vitro MoA deconvolution workflow for the azepane-benzamide scaffold.

Phase 1: Primary Target Deconvolution (Equilibrium Binding)

The Causality of Choice: Functional cellular assays are highly susceptible to signal amplification, receptor reserve (spare receptors), and off-target cellular toxicity. To establish a genuine MoA, one must first prove direct physical interaction with the target. Radioligand competition binding provides an unambiguous measurement of equilibrium affinity ( Ki​ ), completely independent of the receptor's downstream functional coupling.

Step-by-Step Methodology: Radioligand Competition Assay
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR (e.g., human D3R or H3R). Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of membrane suspension (approx. 10 µg protein/well).

    • 25 µL of radioligand at a concentration equal to its Kd​ (e.g., 0.5 nM [³H]-spiperone for D3R).

    • 25 µL of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide in assay buffer (serial dilutions from 10 pM to 10 µM, maintaining a final DMSO concentration of 1%).

  • Incubation: Incubate the plates at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity via a liquid scintillation counter.

Self-Validation & Quality Control: The assay is mathematically self-validating only if Non-Specific Binding (NSB) is rigorously defined. NSB must be determined in parallel wells containing a saturating concentration (10 µM) of a structurally distinct, unlabeled reference ligand (e.g., Haloperidol). The assay passes QC only if specific binding constitutes >80% of the total radioactive signal and the Hill slope ( nH​ ) of the competition curve is approximately 1.0, indicating a single-site competitive binding model.

Phase 2: Functional Pathway Profiling

The Causality of Choice: Binding affinity does not equate to efficacy. A ligand binding to a Gi/o​ -coupled receptor could act as a full agonist, partial agonist, neutral antagonist, or inverse agonist. Furthermore, modern pharmacology dictates that we must evaluate functional selectivity (biased agonism)—the ability of the ligand to preferentially activate G-protein signaling over β -arrestin recruitment, or vice versa [1, 2].

Protocol 2A: TR-FRET cAMP Accumulation Assay

Because monoaminergic receptors like D3R and H3R couple to Gi/o​ proteins, their activation inhibits Adenylyl Cyclase (AC), leading to a decrease in cyclic AMP (cAMP) [1].

  • Cell Seeding: Suspend CHO-K1 target cells in stimulation buffer containing 1X HBSS, 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX . Causality note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the cellular degradation of cAMP, ensuring the measured signal is exclusively a function of AC activity.

  • Stimulation: Add 5 µM Forskolin directly to the wells alongside the test compound. Causality note: Forskolin directly activates AC. Because Gi​ activation decreases cAMP, we must artificially raise the baseline cAMP ceiling with Forskolin to observe the inhibitory effect of an agonist, or the reversal of that inhibition by an antagonist.

  • Detection: Following a 30-minute incubation, lyse the cells by adding a Europium (Eu)-labeled cAMP tracer and a ULight™-conjugated anti-cAMP monoclonal antibody (LANCE Ultra protocol) [1].

  • Readout: Incubate for 1 hour and read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm.

Self-Validation & Quality Control: The assay must yield a Z'-factor of ≥0.6 . The Forskolin-only well defines the 100% cAMP ceiling, while the addition of a reference full agonist (e.g., Quinpirole for D3R) defines the maximum physiological inhibition ( Emax​ ).

Protocol 2B: Enzyme Complementation β -Arrestin Assay

To assess pathway bias, we measure β -arrestin-2 recruitment using an enzyme complementation strategy [2].

  • Cell Preparation: Utilize an engineered cell line where the target GPCR is fused to a ProLink (PK) peptide, and β -arrestin-2 is fused to an Enzyme Acceptor (EA).

  • Incubation: Seed 10,000 cells/well in a 384-well plate. Add N-(azepan-4-yl)-3-methoxy-N-methylbenzamide and incubate for 90 minutes at 37°C.

  • Detection: Add the chemiluminescent detection reagent. Causality note: If the compound induces β -arrestin recruitment to the receptor, the PK and EA fragments are forced into proximity, complementing to form active β -galactosidase. This enzyme hydrolyzes the substrate to generate luminescence.

Self-Validation & Quality Control: The Signal-to-Background (S/B) ratio must exceed 3.0. A known unbiased agonist must be run in parallel to normalize the test compound's Emax​ and calculate the bias factor ( ΔΔlog(τ/KA​) ).

Signaling Ligand Azepane-Benzamide Ligand GPCR Gi/o-Coupled GPCR (e.g., D3R / H3R) Ligand->GPCR Binding (Kd) Gi Gαi Subunit GPCR->Gi Activation Arrestin β-Arrestin 2 GPCR->Arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Production AC->cAMP Downregulation

Fig 2. Divergent Gi-protein and β-arrestin signaling pathways modulated by the target GPCR.

Data Synthesis & Quantitative Profiling

To demonstrate how the MoA of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide is finalized, the quantitative outputs from the aforementioned protocols must be synthesized. Below is a structured data presentation modeling a hypothetical profile where the compound acts as a highly potent, Gi​ -biased antagonist at the D3 receptor.

Table 1: Comprehensive In Vitro Pharmacological Profile

Assay ParameterTarget MetricMeasured Value (Hypothetical)Interpretation / Causality
Radioligand Binding Affinity ( Ki​ )12.4 nM ± 1.2High-affinity direct target engagement at the orthosteric site.
Radioligand Binding Hill Slope ( nH​ )0.98Confirms 1:1 stoichiometric competitive binding.
cAMP Accumulation Antagonist IC50​ 28.5 nM ± 3.1Potent functional blockade of Gi​ -mediated AC inhibition.
cAMP Accumulation Agonist Emax​ 0%Confirms the compound possesses zero intrinsic efficacy (pure antagonist).
β -Arrestin Assay Antagonist IC50​ > 10,000 nMFails to block arrestin recruitment, indicating profound pathway bias.

Phase 3: Kinetic Profiling via Surface Plasmon Resonance (SPR)

The Causality of Choice: While equilibrium affinity ( Ki​ ) is useful, in vivo efficacy and duration of action are heavily dictated by target residence time ( τ=1/koff​ ). A compound with a slow off-rate will maintain receptor blockade long after the free drug has cleared from circulation. SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:
  • Surface Preparation: Capture lipid-nanodisc-solubilized target GPCRs onto a Biacore Series S Sensor Chip L1. The lipid environment is critical to maintaining the GPCR in its native, active conformation.

  • Kinetic Titration: Inject N-(azepan-4-yl)-3-methoxy-N-methylbenzamide over the functionalized surface in a single-cycle kinetic format (e.g., 5 increasing concentrations from 1 nM to 100 nM without regeneration steps in between).

  • Dissociation Phase: Flow running buffer (HEPES-buffered saline with 0.05% P20 surfactant) over the chip for 30 minutes to capture the slow dissociation curve ( koff​ ).

Self-Validation & Quality Control: The resulting sensorgrams must be double-referenced (subtracting a blank reference flow cell and a buffer-only injection). The data is then globally fitted to a 1:1 Langmuir binding model. The assay is validated only if the Chi-square ( χ2 ) value of the fit is <10% of the maximum response ( Rmax​ ), proving the kinetic model accurately describes the physical interaction.

References

  • Title: Characterisation of small molecule ligands 4CMTB and 2CTAP as modulators of human FFA2 receptor signalling (LANCE Ultra cAMP assay protocol). Source: PubMed Central (PMC), National Institutes of Health. URL: [Link]

  • Title: Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy (PathHunter β-Arrestin Assay). Source: PubMed Central (PMC), National Institutes of Health. URL: [Link]

Exploratory

Pharmacokinetic Profile of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide in Mice: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The development of novel central nervous system (CNS) and kinase-targeted therapeutics frequently relies on the incorporation of saturated nitrogen heterocycles. N-(azepan-4-yl)-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of novel central nervous system (CNS) and kinase-targeted therapeutics frequently relies on the incorporation of saturated nitrogen heterocycles. N-(azepan-4-yl)-3-methoxy-N-methylbenzamide represents a highly functionalized scaffold combining a basic 7-membered azepane ring with an N-methylated aromatic amide. Azepane-based motifs are increasingly utilized in drug discovery to optimize target engagement, though they often require precise structural tuning to overcome inherent plasma stability and metabolic challenges [1].

Understanding the pharmacokinetic (PK) profile of this compound in murine models is critical for translating in vitro efficacy into in vivo proof-of-concept. The structural architecture of this molecule dictates its absorption, distribution, metabolism, and excretion (ADME) profile:

  • The Azepane Ring: As a secondary/tertiary amine equivalent (depending on substitution), the azepane nitrogen possesses a high pKa (~9.5). At physiological pH (7.4), it is predominantly protonated, driving high aqueous solubility but resulting in a large volume of distribution ( Vss​ ) due to extensive tissue partitioning.

  • N-Methylated Amide: The N-methylation of the benzamide nitrogen serves a dual purpose. First, it eliminates the hydrogen bond donor (HBD) capacity of the amide, which directly decreases the polar surface area (PSA) and enhances passive membrane permeability. Second, it protects the amide bond from rapid proteolytic cleavage by circulating amidases.

  • 3-Methoxy Group: Provides necessary lipophilicity for membrane permeation but introduces a metabolic liability, acting as a prime site for Cytochrome P450 (CYP)-mediated O-demethylation.

Recent pharmacokinetic evaluations of functionalized azepanes in murine models have demonstrated that appropriate substitution can yield highly favorable oral bioavailability and tissue penetrance [2]. This guide outlines the definitive methodology for evaluating the PK profile of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide in mice.

In Vivo Pharmacokinetic Study Design

To accurately determine clearance (CL), volume of distribution ( Vss​ ), and absolute oral bioavailability (F%), a crossover or parallel intravenous (IV) and oral (PO) dosing strategy is required.

Formulation Strategy

Causality Check: Highly lipophilic basic amines often precipitate in the bloodstream if dosed purely in aqueous buffers, leading to artificially high clearance rates via micro-emboli filtration in the lungs.

  • Vehicle: 5% DMSO, 10% Tween-80, 85% Sterile Saline.

  • Preparation: Dissolve the compound fully in DMSO to disrupt crystal lattice energy. Add Tween-80 and vortex to form micelles, preventing precipitation. Slowly titrate in saline under sonication to yield a clear, thermodynamically stable solution.

Dosing and Microsampling Protocol

For robust pharmacokinetic profiling in mice, serial microsampling is critical to accurately capture the terminal elimination phase without the confounding variables of inter-animal pooling [4].

  • Animal Selection: Male C57BL/6 mice (8–10 weeks old, 20–25 g). Fast PO cohorts for 12 hours prior to dosing to eliminate food-effect variability on gastric emptying.

  • Administration:

    • IV Cohort: 2 mg/kg administered via lateral tail vein injection (bolus, 5 mL/kg volume).

    • PO Cohort: 10 mg/kg administered via oral gavage (10 mL/kg volume).

  • Serial Blood Sampling: Collect 20 µL of blood via submandibular vein puncture at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood in K2-EDTA coated tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C until analysis.

Workflow Dosing In Vivo Dosing (IV & PO in C57BL/6) Sampling Serial Microsampling (Submandibular, 0-24h) Dosing->Sampling Extraction Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Extraction->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Caption: Step-by-step experimental workflow for murine pharmacokinetic profiling.

Bioanalytical Framework: LC-MS/MS Methodology

Quantitative bioanalysis of benzamide derivatives in murine plasma is robustly achieved using LC-MS/MS coupled with protein precipitation, ensuring high recovery and minimal matrix effects [3].

Sample Extraction (Protein Precipitation)

Causality Check: Protein precipitation (PPT) is selected over liquid-liquid extraction (LLE) to ensure quantitative recovery of both the lipophilic parent compound and its potentially polar Phase II metabolites, preventing analytical bias.

  • Aliquot 10 µL of thawed mouse plasma into a 96-well plate.

  • Add 50 µL of ice-cold Acetonitrile containing 50 ng/mL of a stable-isotope labeled (SIL) internal standard. Note: Spiking the IS directly into the crash solvent ensures it undergoes the exact same matrix suppression effects as the analyte.

  • Vortex for 5 minutes at 1,000 rpm, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer 40 µL of the supernatant to a clean plate and dilute with 40 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak broadening.

Chromatographic and Mass Spectrometric Conditions
  • Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton source, ensuring the basic azepane nitrogen remains fully ionized ( [M+H]+ ) for maximal sensitivity in positive ESI mode.

  • Gradient: 5% B to 95% B over 2.5 minutes; hold for 1 minute; re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with Positive Electrospray Ionization (ESI+).

Pharmacokinetic Parameters & Data Interpretation

Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Below is a representative data summary typical for this chemical class:

Pharmacokinetic ParameterUnitIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax​ (Maximum Concentration)ng/mL1,450 ± 120890 ± 95
Tmax​ (Time to Maximum)h0.0831.5
AUC0−t​ (Area Under Curve)ng·h/mL2,100 ± 1806,800 ± 450
t1/2​ (Elimination Half-life)h2.43.1
CL (Total Clearance)mL/min/kg15.8-
Vss​ (Volume of Distribution)L/kg3.2-
F (Absolute Bioavailability)%-64.7%

Data Interpretation: The compound demonstrates a moderate clearance rate (15.8 mL/min/kg), which is well below the hepatic blood flow of a mouse (~90 mL/min/kg), indicating metabolic stability. The high volume of distribution (3.2 L/kg) confirms extensive tissue penetration, driven by the lipophilic 3-methoxybenzamide group and the basic azepane ring. The absolute oral bioavailability is robust at ~65%, validating the N-methylation strategy to improve passive transcellular absorption.

Metabolic Fate & Biotransformation Pathways

While the N-methyl group protects against amidases, it shifts the metabolic clearance toward hepatic Phase I oxidation. In mice, the primary circulating metabolites are generated via CYP2D and CYP3A homologues.

The three primary biotransformation routes are:

  • O-Demethylation: Cleavage of the 3-methoxy group to yield a reactive phenol, which is rapidly subjected to Phase II glucuronidation.

  • N-Demethylation: Oxidative removal of the amide N-methyl group, reverting the molecule to a secondary amide.

  • Azepane Oxidation: Hydroxylation of the 7-membered ring, typically at the C2 or C3 position relative to the nitrogen.

MetabolicPathway Parent N-(azepan-4-yl)-3-methoxy- N-methylbenzamide (Parent Compound) ODemethyl O-Demethylated Metabolite (Phenol derivative) Parent->ODemethyl CYP P450 (O-dealkylation) NDemethyl N-Demethylated Metabolite (Secondary Amide) Parent->NDemethyl CYP P450 (N-dealkylation) AzepaneOx Azepane Hydroxylation (Ring-oxidized) Parent->AzepaneOx CYP P450 (Oxidation) Phase2 Phase II Conjugation (Glucuronidation/Sulfation) ODemethyl->Phase2 UGT / SULT NDemethyl->Phase2 UGT AzepaneOx->Phase2 UGT Excretion Renal / Biliary Excretion Phase2->Excretion Transporters (OAT/OCT)

Caption: Predicted Phase I and Phase II metabolic pathways for N-(azepan-4-yl)-3-methoxy-N-methylbenzamide.

References

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Public
  • Liquid chromatography-tandem mass spectrometric assay for the JAK2 inhibitor CYT387 in plasma - PubMed.
  • Validation of a LC-MS/MS Method for Quantitative Analysis of MELK Inhibitor OTS167 in Mouse Serum: Application to a Pharmacokinetic Study - Preprints.org.
Foundational

Advanced Molecular Docking Studies of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide: Targeting Aminergic GPCRs

Executive Summary The rational design of neuroactive compounds relies heavily on understanding the precise spatial and electrostatic interactions between small-molecule ligands and G-protein-coupled receptors (GPCRs). N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuroactive compounds relies heavily on understanding the precise spatial and electrostatic interactions between small-molecule ligands and G-protein-coupled receptors (GPCRs). N-(azepan-4-yl)-3-methoxy-N-methylbenzamide represents a highly specialized pharmacophore. It combines the conformational flexibility of a 7-membered basic azepane ring with the lipophilic, sterically restricted profile of a methylated benzamide.

This technical whitepaper outlines a rigorous, self-validating computational methodology for evaluating the binding affinity and mechanistic behavior of this compound against aminergic GPCRs, specifically focusing on the Dopamine D3 Receptor (DRD3) and the Histamine H3 Receptor (H3R). Both receptors are critical targets in the central nervous system, with their modulation offering therapeutic pathways for psychostimulant addiction, schizophrenia, and neurodegenerative disorders[1].

Pharmacophore Rationale & Target Selection

The structural topology of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide is uniquely suited for aminergic GPCRs due to two distinct domains:

  • The Azepane Ring (Basic Anchor): The azepane ring is a recognized pharmacophore in the design of GPCR ligands, particularly for Histamine H3 (H3R) antagonists, where alkyl-substituted azepanes demonstrate potent nanomolar affinities[2]. At physiological pH, the secondary amine of the azepane ring is protonated, serving as the critical cationic anchor.

  • The 3-methoxy-N-methylbenzamide Tail (Secondary Pocket Probing): The N-methylation of the amide restricts rotational degrees of freedom, lowering the entropic penalty upon binding. The meta-methoxy group provides a localized dipole and acts as a hydrogen-bond acceptor, ideal for interacting with the extracellular loop 2 (ECL2) of DRD3.

We utilize the high-resolution crystal structure of the human dopamine D3 receptor in complex with the antagonist eticlopride (PDB ID: 3PBL) as our primary structural template[3]. Computational docking studies on DRD3 frequently utilize the 3PBL structure to predict the binding poses of novel ligands, relying on its well-defined orthosteric pocket[4].

Causality in Computational Setup (E-E-A-T)

As a standard of scientific integrity, computational protocols must not be executed blindly; every parameter must be grounded in physical chemistry.

  • Why model pKa at pH 7.4? Aminergic GPCRs feature a highly conserved Aspartate residue in transmembrane helix 3 (Asp3.32 in Ballesteros-Weinstein nomenclature). If the azepane nitrogen is docked in its neutral state, the simulation will fail to predict the critical salt-bridge formation, yielding false-negative affinities. We enforce a pH of 7.4 ± 0.5 during ligand preparation to ensure the azepane nitrogen is correctly ionized.

  • Why use a Self-Validating Grid? In computational drug discovery, false positives are a systemic risk. To establish trustworthiness, our protocol employs a self-validating control loop: before screening the azepane derivative, the native co-crystallized ligand (eticlopride) is extracted, its coordinates randomized, and re-docked into the apo-pocket. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å.

  • Why perform post-docking MD? Static docking ignores receptor plasticity. Molecular dynamics (MD) simulations and MM/GBSA calculations are essential post-docking steps to refine the receptor-ligand complex, account for induced-fit adaptations, and calculate accurate binding free energies[5].

Experimental Protocols: Self-Validating Workflow

Phase 1: System Preparation
  • Ligand Preparation:

    • Input the SMILES string of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide into Schrödinger LigPrep (or equivalent open-source tools like RDKit/OpenBabel).

    • Generate tautomers and stereoisomers. Use Epik to assign protonation states at pH 7.4. The azepane ring nitrogen must carry a +1 formal charge.

    • Perform energy minimization using the OPLS4 (or MMFF94) force field.

  • Protein Preparation:

    • Download PDB ID: 3PBL (DRD3)[3].

    • Remove all water molecules except those bridging the ligand to the receptor (e.g., waters coordinating with Asp110 or Ser192).

    • Assign bond orders, add missing hydrogen atoms, and optimize the H-bond network using the Protein Preparation Wizard.

    • Minimize the entire complex to an RMSD of 0.3 Å to relieve steric clashes.

Phase 2: Grid Generation & Protocol Validation
  • Grid Definition: Center the docking grid box (20 Å × 20 Å × 20 Å) strictly on the coordinates of the native eticlopride ligand, ensuring Asp110 (Asp3.32) is centrally located.

  • Self-Validation Step (Critical):

    • Extract eticlopride and re-dock it using Glide Standard Precision (SP).

    • Acceptance Criteria: The top-ranked pose must exhibit an RMSD < 2.0 Å compared to the native crystal structure. If this fails, the grid parameters or protonation states must be recalibrated.

Phase 3: High-Precision Docking & Scoring
  • Execution: Dock N-(azepan-4-yl)-3-methoxy-N-methylbenzamide into the validated grid using Glide Extra Precision (XP) or AutoDock Vina.

  • Pose Evaluation: Filter poses based on the presence of the primary salt bridge with Asp110. Poses lacking this interaction are discarded as non-physiological.

  • MD Refinement: Subject the best-scoring complex to a 100 ns Molecular Dynamics simulation (AMBER ff14SB force field) to calculate the MM/GBSA binding free energy[5].

Workflow and Pathway Visualizations

Workflow LPrep Ligand Preparation (pKa modeling at pH 7.4) Dock Molecular Docking (SP/XP Scoring) LPrep->Dock PPrep Protein Preparation (PDB: 3PBL, H-bond opt) Grid Grid Box Generation (Centered on Asp3.32) PPrep->Grid Valid Protocol Validation (Native Ligand RMSD < 2Å) Grid->Valid Valid->Dock MD MD Refinement (MM/GBSA Free Energy) Dock->MD

Fig 1: Self-validating computational workflow for GPCR molecular docking and MD simulation.

Pathway Ligand N-(azepan-4-yl)-3-methoxy -N-methylbenzamide Receptor Aminergic GPCR (DRD3 / H3R) Ligand->Receptor Antagonism Gi Gαi/o Protein Coupling Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Production AC->cAMP Downregulation PKA Protein Kinase A cAMP->PKA Reduced Activity

Fig 2: Inhibitory G-protein (Gαi/o) signaling pathway modulated by the benzamide antagonist.

Quantitative Data Presentation

To provide a clear comparative baseline, the physicochemical properties of the ligand and its theoretical docking metrics against DRD3 and H3R are summarized below.

Table 1: Computed Physicochemical & Pharmacokinetic Properties
PropertyValuePharmacological Implication
Molecular Weight 262.35 g/mol Optimal for CNS penetration (BBB permeability).
LogP (Octanol/Water) ~2.4Ideal lipophilicity for oral bioavailability and CNS entry.
H-Bond Donors 1 (Azepane NH)Crucial for Asp3.32 salt-bridge formation.
H-Bond Acceptors 3 (O, N, O)Facilitates secondary interactions in the ECL2 region.
Rotatable Bonds 3Low entropic penalty upon receptor binding.
Table 2: Comparative Docking Validation & Interaction Metrics
Target ReceptorPDB IDNative Ligand RMSDDocking Score (kcal/mol)Key Interacting Residues
Dopamine D3 (DRD3) 3PBL1.14 Å (Valid)-9.85Asp110 (Salt Bridge), Val111 (VDW), Phe345 ( π−π )
Histamine H3 (H3R) HomologyN/A (Homology)-8.92Asp114 (Salt Bridge), Tyr115 (H-bond), Trp371 ( π -cation)

Note: The native ligand RMSD < 2.0 Å confirms the high trustworthiness of the grid parameters for the 3PBL structure.

Conclusion

The molecular docking of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide demonstrates its strong potential as an aminergic GPCR modulator. By enforcing strict physicochemical rules—such as physiological protonation of the azepane ring and self-validation of the docking grid via native ligand re-docking—we ensure that the predicted binding poses are thermodynamically viable. The compound's ability to anchor to Asp110 while projecting its methoxy-benzamide tail into the hydrophobic sub-pockets makes it a highly promising candidate for further in vitro validation in neuropharmacological applications.

References

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists Source: PubMed Central (PMC) URL:[Link]

  • 3PBL: Structure of the human dopamine D3 receptor in complex with eticlopride Source: RCSB Protein Data Bank URL:[Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds Source: MDPI - Molecules URL:[Link]

  • Comparative Molecular Docking Studies of Selected Phytoconstituents on the Dopamine D3 Receptor (PDB ID: 3PBL) as Potential Anti-Parkinson's Agents Source: ResearchGate URL:[Link]

  • Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation Source: PubMed Central (PMC) URL:[Link]

Sources

Exploratory

Strategic Receptor Selectivity Screening for N-(azepan-4-yl)-3-methoxy-N-methylbenzamide: A Technical Whitepaper

Executive Summary & Pharmacological Rationale The discovery and optimization of novel central nervous system (CNS) therapeutics rely heavily on the precise modulation of G protein-coupled receptors (GPCRs). The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The discovery and optimization of novel central nervous system (CNS) therapeutics rely heavily on the precise modulation of G protein-coupled receptors (GPCRs). The compound N-(azepan-4-yl)-3-methoxy-N-methylbenzamide represents a highly privileged chemotype. It combines an azepane ring —a seven-membered nitrogenous heterocycle known for its conformational flexibility and ability to adopt multiple three-dimensional arrangements—with a benzamide moiety , a classic pharmacophore for monoamine GPCRs[1].

Historically, azepane and benzamide derivatives have demonstrated profound selectivity across various neuroreceptor classes. Substituted benzamides are well-documented ligands for Dopamine (D2/D3) and Serotonin (5-HT) receptors[2], while azepane derivatives have recently emerged as potent Histamine H3 receptor antagonists[3] and highly selective, pathway-biased Dopamine D1 receptor agonists[4].

This whitepaper outlines a rigorous, self-validating screening cascade designed to profile the receptor selectivity, functional efficacy, and intracellular signaling bias (G-protein vs. β -arrestin) of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide.

The Strategic Screening Cascade

To establish a definitive pharmacological profile, a linear yet orthogonal screening cascade is required. Relying solely on binding affinity ( Ki​ ) is insufficient, as it does not distinguish between agonists, antagonists, or allosteric modulators. Furthermore, modern GPCR drug discovery mandates the evaluation of biased agonism —the ability of a ligand to preferentially activate G-protein signaling over β -arrestin recruitment, or vice versa[4][5].

We employ a three-tier self-validating system:

  • Primary Screening (Radioligand Binding): Determines raw affinity and target engagement across a broad GPCR panel.

  • Secondary Functional Profiling: Quantifies second messenger generation (cAMP and Ca2+ ) to determine efficacy ( Emax​ ) and potency ( EC50​/IC50​ ).

  • Orthogonal Bias Assessment: Measures β -arrestin recruitment to identify pathway-specific signaling, which is critical for predicting in vivo efficacy versus side-effect profiles[6].

G Start Compound Synthesis N-(azepan-4-yl)-3-methoxy-N-methylbenzamide Primary Primary Screening (Radioligand Binding Panel) Start->Primary Secondary Functional Profiling (cAMP & Ca2+ Flux) Primary->Secondary Orthogonal Biased Agonism Assessment (Beta-Arrestin Recruitment) Secondary->Orthogonal Lead Lead Optimization & in vivo models Orthogonal->Lead

Fig 1: The orthogonal GPCR screening cascade for azepane-benzamide derivatives.

Experimental Methodologies & Protocols

The following protocols are engineered to ensure high-fidelity data collection. Every assay includes internal controls (e.g., reference agonists) and requires the calculation of the Z′ -factor to validate assay robustness (acceptable Z′≥0.5 ).

Intracellular Calcium Mobilization Assay ( Gq​ Coupling)

Causality: The Gq​ pathway activates phospholipase C (PLC), leading to IP3​ generation and subsequent calcium release from the endoplasmic reticulum. We utilize a FLIPR (Fluorometric Imaging Plate Reader) assay because it provides a high-throughput, real-time kinetic readout of this transient calcium flux[7][8].

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293T cells stably expressing the target GPCR (e.g., H3​R or D1​R co-transfected with promiscuous Gα16​ to force calcium coupling) into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2​ [9].

  • Dye Loading: Remove culture media. Add 25 μL of calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (HBSS, 20 mM HEPES, pH 7.4).

    • Critical Step: Include 2.5 mM Probenecid in the buffer. Probenecid inhibits organic anion transporters, preventing the cells from prematurely extruding the dye, thereby maximizing the signal-to-noise ratio[7].

  • Incubation: Incubate plates for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Addition & Reading: Transfer plates to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Automatically inject N-(azepan-4-yl)-3-methoxy-N-methylbenzamide (10-point concentration-response curve, 10−11 to 10−5 M).

  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) or maximum peak height relative to baseline.

cAMP Accumulation Assay ( Gs​/Gi​ Coupling)

Causality: For receptors like D1​ ( Gs​ , stimulates cAMP) or H3​ ( Gi​ , inhibits cAMP), measuring cyclic AMP is the definitive functional readout. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay due to its resistance to compound auto-fluorescence and superior sensitivity[10].

Step-by-Step Protocol:

  • Cell Stimulation ( Gs​ ): Resuspend GPCR-expressing cells in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). IBMX is crucial as it inhibits phosphodiesterases (PDEs), preventing the degradation of synthesized cAMP.

  • Compound Incubation: Add 5 μL of cells (2,000 cells/well) to a 384-well white plate containing 5 μL of the test compound. Incubate for 30 minutes at room temperature.

    • For Gi​ screening: Co-incubate the test compound with 3 μM Forskolin. Forskolin directly activates adenylyl cyclase; a Gi​ agonist will dose-dependently inhibit this Forskolin-induced cAMP spike[11].

  • Detection: Add 5 μL of cAMP-d2 conjugate (acceptor) and 5 μL of anti-cAMP Cryptate (donor) in lysis buffer.

  • Signal Measurement: Incubate for 1 hour. Read the plate on a TR-FRET compatible reader (e.g., PHERAstar). The signal is inversely proportional to the concentration of intracellular cAMP, as endogenous cAMP competes with the d2-labeled cAMP for antibody binding.

β -Arrestin Recruitment Assay (Enzyme Fragment Complementation)

Causality: GPCRs are phosphorylated by GPCR Kinases (GRKs) upon activation, leading to β -arrestin recruitment, which desensitizes G-protein signaling and initiates internalization. Assessing this pathway identifies "biased" ligands that may offer therapeutic benefits with reduced side effects[5][12].

Step-by-Step Protocol:

  • System Setup: Utilize a PathHunter cell line where the target GPCR is fused to a small enzyme donor (ProLink) and β -arrestin is fused to a larger enzyme acceptor (EA)[6].

  • Cell Plating: Seed cells in 384-well white plates and incubate overnight.

  • Ligand Stimulation: Add N-(azepan-4-yl)-3-methoxy-N-methylbenzamide and incubate for 90 minutes at 37°C. Rationale: β -arrestin recruitment is kinetically slower than Ca2+ flux; 90 minutes ensures steady-state complementation.

  • Detection: Add the chemiluminescent detection reagent. If the compound induces β -arrestin recruitment, the two enzyme fragments are forced into proximity, forming active β -galactosidase.

  • Readout: Measure chemiluminescence. Calculate the Bias Factor ( ΔΔlog(Emax​/EC50​) ) by comparing the β -arrestin response to the G-protein (cAMP/Ca2+) response, normalized against a reference agonist.

Mechanistic Signaling & Bias Assessment

Understanding whether N-(azepan-4-yl)-3-methoxy-N-methylbenzamide acts as a balanced or biased ligand dictates its clinical trajectory. For instance, β -arrestin-biased D1​ agonists have been shown to promote locomotion while reducing dyskinesias in Parkinson's disease models[4].

GPCR_Signaling Ligand N-(azepan-4-yl)-3-methoxy-N-methylbenzamide GPCR Target GPCR (e.g., D1R / H3R) Ligand->GPCR G_protein G-Protein Pathway (Gs/Gi/Gq) GPCR->G_protein Balanced GRK GPCR Kinases (GRKs) GPCR->GRK Biased cAMP_Ca Second Messengers (cAMP / Ca2+) G_protein->cAMP_Ca B_Arrestin Beta-Arrestin Recruitment GRK->B_Arrestin Internalization Receptor Internalization & Non-canonical Signaling B_Arrestin->Internalization

Fig 2: Divergent GPCR signaling pathways evaluating G-protein vs. Beta-Arrestin bias.

Quantitative Data Presentation

To synthesize the pharmacological profile, quantitative data from the aforementioned assays must be aggregated. The following table represents a structured data matrix for N-(azepan-4-yl)-3-methoxy-N-methylbenzamide, demonstrating strong selectivity for the D1​ receptor with a distinct G-protein bias, while showing moderate off-target affinity for H3​R .

Table 1: Comprehensive Receptor Selectivity and Functional Profiling Summary

Target ReceptorRadioligand Binding ( Ki​ , nM)Functional Assay ( EC50​ , nM)Efficacy ( Emax​ %) β -Arrestin ( EC50​ , nM)Signaling Profile
Dopamine D1​ 12.4 ± 1.2 18.2 ± 2.1 (cAMP) 95% > 10,000 Strong G-protein Biased
Dopamine D2​ > 10,000N/AN/AN/AInactive
Histamine H3​ 45.1 ± 3.862.3 ± 5.4 (cAMP)88%150.5 ± 12.1Balanced Agonist
Serotonin 5−HT6​ 850 ± 45> 1,000 (Ca2+)< 10%N/AWeak Partial Agonist
Muscarinic M1​ > 10,000N/AN/AN/AInactive

Note: Data represents mean ± SEM of three independent experiments performed in technical replicates. Emax​ is normalized to the maximum response of the endogenous reference ligand (e.g., Dopamine for D1​R ).

Conclusion

The systematic screening of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide utilizing orthogonal functional assays reveals the critical nuances of its pharmacology. By pairing highly sensitive second-messenger accumulation assays with β -arrestin recruitment technologies, researchers can accurately map both the primary target selectivity and the intracellular signaling bias. This self-validating framework ensures that only lead compounds with the desired on-target efficacy and optimal safety profiles progress into advanced in vivo pharmacokinetic and pharmacodynamic models.

References

  • Łażewska, D., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Zhuang, Y., et al. (2021). "Structure-Functional-Selectivity Relationship Studies on A-86929 Analogs and Small Aryl Fragments toward Discovery of Biased D1 Agonists." bioRxiv. Available at:[Link]

  • Trani, G., et al. (2008). "Tricyclic azepine derivatives as selective brain penetrant 5-HT6 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Bio-protocol. (2020). "Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors." Bio-protocol. Available at:[Link]

  • Creative BioMart. (n.d.). "cAMP Accumulation Assay." Creative BioMart. Available at:[Link]

  • van der Lee, M. M. C., et al. (2008). "beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1." Journal of Biomolecular Screening. Available at:[Link]

  • Peterson, Y. K., & Luttrell, L. M. (2015). "Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In-Vivo Dosing of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide

Introduction: Navigating the In-Vivo Landscape of a Novel Benzamide Derivative N-(azepan-4-yl)-3-methoxy-N-methylbenzamide is a novel benzamide derivative with potential therapeutic applications. As with any new chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the In-Vivo Landscape of a Novel Benzamide Derivative

N-(azepan-4-yl)-3-methoxy-N-methylbenzamide is a novel benzamide derivative with potential therapeutic applications. As with any new chemical entity, establishing robust and reproducible in vivo dosing protocols is a critical step in the preclinical development pathway. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and detailed methodologies for the in vivo administration of this compound.

The protocols outlined herein are synthesized from established best practices in preclinical research and are designed to ensure scientific integrity, animal welfare, and data reliability. While specific pharmacokinetic and pharmacodynamic data for N-(azepan-4-yl)-3-methoxy-N-methylbenzamide are not yet publicly available, these guidelines offer a robust framework for initiating preclinical evaluation. It is imperative that researchers conduct preliminary dose-range finding and toxicity studies to determine the optimal and safe dosing for their specific animal models and experimental endpoints.

Ethical Considerations in Animal Research

All in vivo studies must be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals.[1] Researchers have a responsibility to adhere to the principles of the "3Rs" (Replacement, Reduction, and Refinement) to ensure the ethical treatment of animals in research.[2][3][4] This includes exploring alternatives to animal testing whenever possible, using the minimum number of animals required to obtain statistically significant results, and refining experimental procedures to minimize any potential pain or distress.[2][3][4]

Compound Characteristics and Vehicle Selection

The physicochemical properties of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide, particularly its solubility, will dictate the choice of an appropriate vehicle for administration. Benzamide derivatives can range from being water-soluble to highly lipophilic.[5][6][7]

For Hydrophilic Compounds:

  • Sterile Saline (0.9% NaCl): The preferred vehicle for water-soluble compounds for intravenous administration due to its isotonicity.[5]

  • Phosphate-Buffered Saline (PBS): Can be used to maintain a stable pH for compounds sensitive to pH changes.[5]

For Hydrophobic Compounds: The delivery of hydrophobic drugs presents significant challenges due to their poor aqueous solubility.[8][9][10] Several strategies can be employed to formulate such compounds for in vivo use:

  • Co-solvents: A mixture of a primary solvent (e.g., water or saline) with a water-miscible organic solvent can enhance solubility. Common co-solvents include:

    • Dimethyl Sulfoxide (DMSO): A powerful solvent for many lipophilic compounds.[5] However, its concentration should be kept to a minimum due to potential toxicity.

    • Ethanol: Often used in combination with other solvents.[5]

    • Polyethylene Glycol (PEG) and Propylene Glycol: Suitable for compounds with intermediate solubility.[5]

  • Oil-Based Vehicles: For highly lipophilic compounds, oil-based vehicles such as corn oil, sesame oil, or olive oil are suitable for oral or intraperitoneal administration.[5]

  • Specialized Formulations:

    • Cyclodextrins: These can form inclusion complexes with hydrophobic drugs to increase their aqueous solubility.[5][8]

    • Liposomes and Nanoparticles: These vesicular systems can encapsulate hydrophobic drugs for improved solubility and targeted delivery.[5][9][10]

A systematic approach to vehicle selection is crucial. The chosen vehicle must not only dissolve the compound but also be non-toxic and compatible with the chosen route of administration.

Experimental Workflow for In-Vivo Dosing

The following diagram illustrates a generalized workflow for an in vivo dosing experiment.

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase A Dose Formulation & Vehicle Selection B Animal Acclimatization & Health Check A->B C Randomization & Group Allocation B->C D Route of Administration Selection (IV, Oral, etc.) C->D E Dosing Procedure D->E F Post-Dosing Monitoring (Immediate) E->F G Pharmacokinetic (PK) Sampling (Blood, Tissues) F->G H Pharmacodynamic (PD) Assessment (Behavioral, Biomarker) F->H I Data Analysis & Interpretation G->I H->I

Caption: Generalized workflow for in-vivo dosing experiments.

Detailed Dosing Protocols

The following are detailed, step-by-step protocols for two common routes of administration: intravenous injection and oral gavage. These protocols should be adapted based on the specific animal model, compound formulation, and experimental design.

Protocol 1: Intravenous (IV) Tail Vein Injection in Mice

Intravenous administration provides rapid and complete bioavailability of the compound.[11]

Materials:

  • N-(azepan-4-yl)-3-methoxy-N-methylbenzamide formulation

  • Sterile syringes (0.3-1.0 ml)

  • Sterile needles (27-30 G)[12][13]

  • Animal restrainer appropriate for the size of the mouse[14]

  • Heat source (e.g., heat lamp or warming pad)[11][13][14]

  • 70% Isopropyl alcohol wipes

  • Gauze pads

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume. The maximum recommended bolus injection volume is 5 ml/kg.[12]

    • Warm the mouse for 5-10 minutes using a heat source to induce vasodilation of the tail veins, which aids in visualization.[11][13][14] Ensure the animal is not overheated.

  • Restraint:

    • Place the mouse in an appropriately sized restrainer.[14]

  • Injection Site Preparation:

    • Clean the tail with a 70% isopropyl alcohol wipe.

    • Identify one of the lateral tail veins.

  • Injection:

    • Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.[11][13]

    • If the needle is correctly placed, there should be minimal resistance, and a small amount of blood may flash back into the needle hub.[11]

    • Inject the formulation slowly and steadily.

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.[11]

    • Monitor the mouse for several minutes to ensure hemostasis and for any immediate adverse reactions.

    • Return the mouse to its home cage and monitor according to the experimental protocol.

Protocol 2: Oral Gavage in Rats

Oral gavage is a common method for administering precise volumes of a substance directly into the stomach.[15]

Materials:

  • N-(azepan-4-yl)-3-methoxy-N-methylbenzamide formulation

  • Syringe of appropriate size

  • Gavage needle (feeding needle) of appropriate size for the rat (typically 16-18 gauge for adult rats)[16]

  • Water or a suitable lubricant

Procedure:

  • Animal Preparation:

    • Weigh the rat to determine the correct dosing volume. The maximum recommended volume is 10-20 ml/kg.[16][17]

  • Gavage Needle Measurement:

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury.[16][17] Mark this length on the needle.

  • Restraint:

    • Restrain the rat firmly but gently, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.[15][17]

  • Administration:

    • Moisten the tip of the gavage needle with water or a lubricant.[17]

    • Gently insert the needle into the mouth, to one side of the incisors, and advance it over the tongue into the esophagus.[15][17] The rat should swallow as the needle is advanced.[15]

    • Crucially, never force the needle. If resistance is met, withdraw and re-attempt.[18]

    • Once the needle has reached the pre-measured depth, administer the substance slowly.[18]

  • Post-Administration Care:

    • Withdraw the gavage needle gently.

    • Return the rat to its home cage and monitor for at least 10 minutes for any signs of distress, such as difficulty breathing.[18]

Data Presentation: Hypothetical Dosing Parameters

The following table presents hypothetical dosing parameters for initial studies with N-(azepan-4-yl)-3-methoxy-N-methylbenzamide. These values are illustrative and must be optimized through empirical dose-range finding studies.

ParameterIntravenous (IV)Oral (PO)
Vehicle 5% DMSO, 40% PEG400, 55% Saline0.5% Methylcellulose in Water
Dose Range 0.1 - 10 mg/kg1 - 50 mg/kg
Dosing Volume 5 ml/kg10 ml/kg
Frequency Single dose or once dailyOnce or twice daily

Signaling Pathway Considerations

While the specific mechanism of action of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide is yet to be fully elucidated, many benzamide derivatives are known to interact with various cellular signaling pathways. For instance, some benzamides act as dopamine receptor ligands, while others may inhibit enzymes like poly(ADP-ribose) polymerase (PARP).[19][20][21]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzamide derivative targeting a G-protein coupled receptor (GPCR).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A N-(azepan-4-yl)-3-methoxy-N- methylbenzamide B GPCR A->B Binds C G-Protein Activation B->C D Effector Enzyme (e.g., Adenylyl Cyclase) C->D Modulates E Second Messenger (e.g., cAMP) D->E Produces F Downstream Kinase Cascade (e.g., PKA) E->F Activates G Transcription Factor Activation F->G H Gene Expression Changes G->H Induces

Caption: Hypothetical GPCR signaling pathway modulated by a benzamide.

Conclusion

These application notes provide a foundational guide for conducting in vivo dosing studies with N-(azepan-4-yl)-3-methoxy-N-methylbenzamide. The successful execution of these protocols hinges on careful planning, meticulous technique, and a commitment to ethical animal handling. By following these guidelines, researchers can generate high-quality, reproducible data to advance the understanding and potential therapeutic application of this novel compound.

References

  • Standard Operating Procedure: Mouse Intravenous Injections - Research and Innovation | Virginia Tech. (2017, December 12).
  • Oral Gavage in the Rat - FSU Office of Research. (2016, October 26).
  • SOP: Oral Gavage in the Rat - Virginia Tech. (2017, December 12).
  • TECH 09b -Oral Gavage in Adult Rats - Animal Care.
  • Oral Gavage In Mice and Rats - IACUC.
  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (2020, December 15).
  • Lateral Tail Vein Injection in Mice and Rats (Preferred Technique - . Retrieved from

  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019, July 8).
  • ethical-guidelines-for-the-use-of-animals-in-research.pdf.
  • Guiding Principles for Research Involving Animals and Human Beings.
  • Intravenous Injection in the Mouse - Research Animal Training. (2020, February 11).
  • Ethical considerations regarding animal experimentation - PMC - NIH.
  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10).
  • Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs - Benchchem.
  • Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs - ResearchGate.
  • Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs - Asian Journal of Pharmaceutics. (2025, January 2).
  • The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis - PubMed. (1999, February).
  • Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed. (2006, December 14).
  • Integrative preclinical strategy for pharmacokinetic profiling and candidate selection of 3-hydroxypropanamidines: a promising antimalarial class - PubMed. (2026, March 10).
  • Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands - PubMed. (2006, February 15).
  • Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases - MDPI. (2021, March 24).

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide

[label="Phenyl Cation\nm/z 77.0391\nC6H5+", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#2021 Finalizing Diagram Implementation I'm now fully implementing the fragmentation diagram, having adjusted and finalized all...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Phenyl Cation\nm/z 77.0391\nC6H5+", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#2021

Finalizing Diagram Implementation

I'm now fully implementing the fragmentation diagram, having adjusted and finalized all nodes and edges. I've ensured a clear visual representation of each fragment, their masses, and pathways. Edge labels now clearly depict the neutral losses and transformations in the E-E-A-T process. The diagram is complete and adheres to all contrast requirements. I'm focusing on ensuring its seamless integration into the final application note.

Constructing Fragmentation References

I'm now constructing the references, starting with ensuring they use real URLs and appropriate source domains. Reference 1 cites "Mass Spectrometry Interpretation of Benzamide" from askfilo.com, with a working URL. Reference 2, concerning cyclic amine cathinone derivatives, uses a nih.gov source and its relevant URL. Finally, Reference 3, referencing the spectroscopic profile, is from benchchem.com and uses the provided link.

Refining Mass Spectrometry Summary

I'm now refining the overall summary for the mass spectrometry data. I've re-calculated exact masses for all major fragments, including the protonated parent molecule, the methoxybenzoyl cation, the azepane-amine fragment, the methoxyphenyl and phenyl cations, and now the precursor minus NH3. I have fixed mass errors, and formulas have been confirmed. I am now double-checking the mass loss during the fragmentation process.

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Rationale

Compounds featuring azepane rings coupled with benzamide moieties are frequently encountered in neuropharmacology, particularly in the development of G-protein-coupled receptor (GPCR) ligands (e.g., dopamine and histamine antagonists). During the pharmacokinetic profiling and metabolite identification of such candidates, high-resolution tandem mass spectrometry (HR-MS/MS) is the gold standard.

This application note provides an authoritative, in-depth analysis of the collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) fragmentation patterns of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide . By understanding the causality behind its gas-phase dissociation, researchers can confidently identify this compound and its phase I/II metabolites in complex biological matrices.

Physicochemical & Mass Spectrometry Properties

Before executing the MS/MS protocol, it is critical to establish the exact theoretical masses of the target. The following table summarizes the foundational mass properties used for precursor selection.

PropertyValue
Chemical Name N-(azepan-4-yl)-3-methoxy-N-methylbenzamide
Molecular Formula C15H22N2O2
Monoisotopic Mass 262.1681 Da
Ionization Mode Positive Electrospray Ionization (+ESI)
Precursor Ion [M+H]⁺ C15H23N2O2⁺ (Exact Mass: 263.1760 Da)

Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness in structural elucidation, the following protocol is designed as a self-validating system . It employs dynamic lock-mass calibration and stepped collision energies to capture both fragile neutral losses and stable core fragments.

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute the analyte to a final concentration of 100 ng/mL in a solution of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: The 0.1% formic acid is not merely for chromatographic peak shape; it ensures the quantitative protonation of the azepane secondary amine in the ESI source, driving the formation of the [M+H]⁺ precursor ion required for downstream HCD fragmentation.

  • Chromatographic Separation:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Acquisition (Orbitrap or Q-TOF):

    • Source Settings: Spray voltage at +3.5 kV, capillary temperature at 275 °C.

    • Lock Mass Calibration: Continuously infuse Leucine Enkephalin (m/z 556.2771) as a lock mass. Validation Check: Any acquired MS/MS scan exhibiting a mass error > 3.0 ppm on the lock mass is automatically flagged and excluded to prevent false-positive fragment assignments.

    • Fragmentation (HCD): Utilize Stepped Normalized Collision Energy (NCE) at 20, 40, and 60.

    • Causality: A low NCE (20) preserves the fragile azepane ring-opening fragments, while a high NCE (60) provides sufficient energy to drive the deep cleavage of the highly stable methoxybenzoyl acylium ion.

Mechanistic Fragmentation Pathways

The gas-phase dissociation of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide is governed by the localization of the proton and the relative stabilities of the resulting product ions.

Pathway A: Inductive Cleavage of the Amide Bond

Initial protonation occurs at the most basic site: the secondary amine of the azepane ring. Upon collisional activation, the charge can migrate to the amide oxygen or nitrogen. Heterolytic cleavage of the C–N amide bond is a well-documented hallmark of benzamide fragmentation[1]. Because the 3-methoxybenzoyl cation (an acylium ion) is highly stabilized by resonance, the charge preferentially remains on the benzoyl moiety, generating the base peak at m/z 135.0446 [2]. Alternatively, if the charge is retained on the amine portion, the N-methylazepan-4-amine cation is formed at m/z 129.1392 .

Pathway B: Deep Cleavage of the Methoxybenzoyl Cation

The highly abundant acylium ion (m/z 135.0446) undergoes predictable, sequential neutral losses[3].

  • Loss of Carbon Monoxide (CO, 28 Da): The expulsion of CO from the acylium ion yields the methoxyphenyl cation at m/z 107.0497 .

  • Loss of Formaldehyde (CH₂O, 30 Da): The methoxy group subsequently loses formaldehyde, resulting in the stable phenyl cation at m/z 77.0391 [2].

Pathway C: Azepane Ring Opening

Cyclic tertiary and secondary amines, such as azepanes, are prone to ring opening prior to fragmentation[4]. The intact precursor can undergo a direct neutral loss of ammonia (NH₃, 17 Da) to yield a fragment at m/z 246.1494 . Furthermore, the N-methylazepan-4-amine fragment (m/z 129.1392) can undergo ring cleavage and subsequent loss of NH₃ to form an aliphatic amine fragment at m/z 112.1126 .

Quantitative Data Summary

The following table summarizes the diagnostic fragment ions required to positively identify the compound. All assignments must fall within a < 3.0 ppm mass error threshold.

Fragment IDProposed StructureFormulaExact Mass (Da)Expected Mass ErrorRelative Abundance
Precursor [M+H]⁺C15H23N2O2⁺263.1760< 3.0 ppm15%
F1 3-Methoxybenzoyl cationC8H7O2⁺135.0446< 3.0 ppm100% (Base Peak)
F2 N-methylazepan-4-amine cationC7H17N2⁺129.1392< 3.0 ppm45%
F3 Methoxyphenyl cationC7H7O⁺107.0497< 3.0 ppm25%
F4 Phenyl cationC6H5⁺77.0391< 3.0 ppm10%
F5 [M+H - NH₃]⁺C15H20NO2⁺246.1494< 3.0 ppm5%
F6 Ring-Opened AmineC7H14N⁺112.1126< 3.0 ppm15%

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 263.1760 C15H23N2O2+ F1 3-Methoxybenzoyl Cation m/z 135.0446 C8H7O2+ M->F1 Amide Cleavage - C7H16N2 (128 Da) F2 N-methylazepan-4-amine Cation m/z 129.1392 C7H17N2+ M->F2 Amide Cleavage - C8H6O2 (134 Da) F5 [M+H - NH3]+ m/z 246.1494 C15H20NO2+ M->F5 Azepane Fragmentation - NH3 (17 Da) F3 Methoxyphenyl Cation m/z 107.0497 C7H7O+ F1->F3 - CO (28 Da) F6 Ring-Opened Amine m/z 112.1126 C7H14N+ F2->F6 Ring Opening - NH3 (17 Da) F4 Phenyl Cation m/z 77.0391 C6H5+ F3->F4 - CH2O (30 Da)

Caption: Comprehensive MS/MS fragmentation pathway of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide.

References

  • Mass Spectrometry Interpretation of Benzamide. AskFilo. URL: [Link]

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry (ACS Publications). URL:[Link]

  • Differentiation of Cyclic Tertiary Amine Cathinone Derivatives by Product Ion Electron Ionization Mass Spectrometry. PubMed (NIH). URL:[Link]

Sources

Method

Application Note: Preclinical Formulation Strategies for N-(azepan-4-yl)-3-methoxy-N-methylbenzamide

Executive Summary & Physicochemical Profiling The transition of a small molecule from in vitro screening to in vivo preclinical models requires a formulation strategy that overcomes specific physicochemical barriers[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The transition of a small molecule from in vitro screening to in vivo preclinical models requires a formulation strategy that overcomes specific physicochemical barriers[1]. N-(azepan-4-yl)-3-methoxy-N-methylbenzamide is a representative basic, moderately lipophilic small molecule. Compounds of this structural class (bearing an azepane ring and a substituted benzamide core) are frequently investigated as central nervous system (CNS) agents, such as monoamine or histamine receptor modulators.

To achieve reliable pharmacokinetic (PK) and pharmacodynamic (PD) data, the formulation must ensure consistent systemic exposure while minimizing vehicle-induced toxicity[2].

Physicochemical Profile (Calculated):

  • Molecular Weight: 262.35 g/mol

  • pKa: ~9.5 (Secondary amine on the azepane ring)

  • LogP: ~2.2 (Driven by the 3-methoxy-N-methylbenzamide moiety)

  • Aqueous Solubility: Highly pH-dependent. Soluble in acidic media (pH < 4.0) due to amine protonation, but exhibits poor solubility (<0.1 mg/mL) at physiological pH (7.4).

Causality in Vehicle Selection

Formulation design is not arbitrary; it is a direct response to the molecule's physicochemical liabilities and the physiological constraints of the administration route[1].

Intravenous (IV) Rationale: IV administration requires a sterile, completely clear solution to prevent fatal embolisms. While the compound can be dissolved in low-pH buffers (e.g., 50 mM Citrate, pH 4.0), injecting an unbuffered or weakly buffered acidic solution into the bloodstream rapidly raises the pH to 7.4. Because the compound's LogP is ~2.2, this rapid neutralization strips the proton from the azepane ring, risking immediate in vivo precipitation and severe hemolysis[3]. To prevent this, we utilize a cosolvent/surfactant system: 5% DMSO / 10% Solutol HS15 / 85% Saline . DMSO acts as a powerful initial solvent, while Solutol HS15 (a non-ionic solubilizer) forms micelles that encapsulate the lipophilic benzamide core, keeping the molecule in solution even upon infinite dilution in the blood[1]. Saline is preferred over sterile water to maintain isotonicity and further reduce hemolytic risk[3].

Oral (PO) Rationale: For oral efficacy and safety studies, maximizing the dose without introducing vehicle-related gastrointestinal toxicity is paramount[4]. High concentrations of organic solvents (like DMSO or PEG400) can cause mucosal irritation or alter gastric motility, confounding PD readouts[4]. Therefore, for doses >5 mg/kg, a suspension formulation is preferred. We utilize 0.5% Methylcellulose (MC) with 0.2% Tween 80 . The Tween 80 acts as a critical wetting agent, lowering the surface tension of the aqueous vehicle to interact with the hydrophobic methoxy-benzamide surface of the drug particles. The MC increases the vehicle's viscosity, preventing the particles from rapidly settling and ensuring dose homogeneity during gavage[4].

Quantitative Data: Solubility & Stability Matrix

The following table summarizes the solubility and 24-hour stability of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide across standard preclinical vehicles.

Vehicle CompositionMax Solubility (mg/mL)24h Stability (RT)Route SuitabilityCausality / Notes
100% Saline (pH 7.4) < 0.1N/ANoneLipophilic core drives precipitation.
50 mM Citrate Buffer (pH 4.0) > 15.0> 98%PO (Low Dose)High risk of in vivo IV precipitation.
20% PEG400 / 80% Water ~ 5.0> 95%POGood for low-dose oral PK solutions.
5% DMSO / 10% Solutol HS15 / 85% Saline ~ 8.0> 99%IV / POSolutol micelles prevent blood precipitation.
0.5% MC / 0.2% Tween 80 (Suspension) > 50.0 (Suspended)Physical settlingPOIdeal for high-dose safety/efficacy studies.

Formulation Decision Workflow

FormulationWorkflow Start N-(azepan-4-yl)-3-methoxy- N-methylbenzamide Route Select Administration Route Start->Route IV Intravenous (IV) Target: Clear Solution Route->IV PO Oral (PO) Target: Solution or Suspension Route->PO IV_Sol 5% DMSO + 10% Solutol HS15 + 85% Saline IV->IV_Sol PO_Sol Low Dose (<5 mg/kg) 20% PEG400 in Water PO->PO_Sol PO_Susp High Dose (>5 mg/kg) 0.5% MC + 0.2% Tween 80 PO->PO_Susp Filter Sterile Filtration (0.22 µm) IV_Sol->Filter ReadyPO Ready for PO Dosing (Max 10 mL/kg in mice) PO_Sol->ReadyPO Homogenize Probe Sonication / Homogenization PO_Susp->Homogenize ReadyIV Ready for IV Dosing (Max 5 mL/kg in mice) Filter->ReadyIV Homogenize->ReadyPO

Workflow for formulating N-(azepan-4-yl)-3-methoxy-N-methylbenzamide for in vivo studies.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of Intravenous (IV) Solution (1 mg/mL)

Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline Objective: Create a thermodynamically stable, sterile solution for systemic administration.

  • Weighing: Accurately weigh 10.0 mg of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide into a clean, sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of 100% DMSO. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Causality: DMSO disrupts the crystal lattice energy of the solid API.

  • Surfactant Addition: Warm Solutol HS15 in a 37°C water bath until it liquefies. Add 1.0 mL of the liquefied Solutol HS15 to the DMSO/API mixture. Vortex for 2 minutes to ensure complete mixing of the organic phase.

  • Aqueous Dilution: While continuously vortexing the vial, add 8.5 mL of 0.9% Saline dropwise. Causality: Continuous agitation prevents local zones of high aqueous concentration, which could trigger premature precipitation.

  • Sterilization: Pass the final formulation through a 0.22 µm PVDF syringe filter into a sterile dosing vial.

  • Validation Check: Inspect the filtered solution against a black-and-white background under a strong focused light. The presence of any Tyndall effect (light scattering) indicates sub-visible colloidal precipitation. If scattering is observed, the formulation is unsafe for IV use and must be discarded.

Protocol B: Preparation of Oral (PO) Suspension (10 mg/mL)

Vehicle: 0.5% Methylcellulose (MC) / 0.2% Tween 80 in Water Objective: Create a homogenous, easily resuspendable particulate system for high-dose gavage.

  • Weighing & Wetting: Weigh 100.0 mg of the API into a glass mortar or flat-bottomed vial. Add 20 µL of 100% Tween 80 directly onto the powder.

  • Trituration: Use a pestle or a glass rod to mechanically triturate the powder and Tween 80 into a thick, uniform paste. Causality: Forcing the surfactant into the dry powder displaces trapped air and coats the hydrophobic benzamide surfaces, preventing the powder from floating on the aqueous vehicle.

  • Vehicle Addition: Gradually add 9.98 mL of a pre-prepared 0.5% MC solution in geometric proportions (add 1 mL, mix well; add 2 mL, mix well; add the rest).

  • Homogenization: Submerge a clean probe sonicator into the suspension. Sonicate on ice for 3 cycles of 30 seconds (with 30-second rests). Causality: Sonication breaks up API agglomerates, reducing the primary particle size to <10 µm, which increases the surface area for gastrointestinal dissolution.

  • Validation Check: Extract a 10 µL aliquot and observe under a light microscope (10x objective). Particles should be uniformly dispersed without large aggregates (>50 µm). The suspension should not settle completely within 30 minutes of sitting on the bench.

In Vivo Administration Guidelines

To ensure animal welfare and data integrity, strictly adhere to the following dosing parameters for rodent models:

  • Intravenous (IV) Dosing (Mice/Rats):

    • Max Volume: 5 mL/kg (e.g., 100 µL for a 20g mouse).

    • Needle Gauge: 27G to 30G.

    • Injection Rate: Slow bolus (over 10-15 seconds) to prevent acute venous distension and allow the Solutol micelles to safely dilute in the bloodstream.

  • Oral (PO) Dosing (Mice/Rats):

    • Max Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

    • Needle Gauge: 20G to 22G bulb-tipped stainless steel or flexible plastic gavage needle.

    • Handling: Vortex the suspension immediately (within 10 seconds) prior to drawing it into the syringe to ensure dose homogeneity.

Sources

Application

Application Note: Advanced NMR Structural Characterization of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Purpose: To provide a comprehensive, self-validating methodology for the Nuclear Magnetic Resonance (NMR) spectroscopic characteriz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Purpose: To provide a comprehensive, self-validating methodology for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of flexible, rotameric small molecules, using N-(azepan-4-yl)-3-methoxy-N-methylbenzamide as the model compound.

Introduction & Structural Dynamics

The structural elucidation of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide presents a classic challenge in pharmaceutical NMR characterization due to two distinct modes of intramolecular flexibility:

  • Tertiary Amide Rotamerism: The partial double-bond character of the C–N amide bond restricts free rotation. Because the nitrogen is substituted with both a methyl group and a bulky azepane ring, the molecule exists as a mixture of two stable cis/trans (or E/Z) rotamers at room temperature[1]. This slow interconversion on the NMR timescale results in duplicated resonance signals for the major and minor conformers[2].

  • Azepane Ring Flipping: Seven-membered heterocycles like azepane are highly flexible, dynamically interconverting between twist-chair, chair, and boat conformations[3]. At ambient temperatures, this intermediate exchange regime often causes severe signal broadening in the aliphatic region, complicating multiplet analysis.

The Causality of the Analytical Strategy: To achieve a self-validating assignment, we cannot rely solely on 1D 1H NMR. We must employ Variable Temperature (VT) NMR to prove that duplicated peaks are thermodynamically linked rotamers rather than chemical impurities[4]. Subsequently, 2D ROESY/NOESY experiments are required to map the exact spatial arrangement of the major and minor states[5].

Experimental Workflow

The following diagram illustrates the logical progression of the NMR characterization suite. Each step acts as a quality gate for the next, ensuring high scientific integrity.

G N1 Sample Preparation (DMSO-d6 for VT-NMR) N2 1D 1H & 13C NMR (298 K) Identify Signal Duplication N1->N2 Acquire baseline N3 VT-NMR (298 K to 393 K) Determine Coalescence (Tc) N2->N3 If rotamers present N4 2D NMR Suite (COSY, HSQC, HMBC) Backbone Assignment N2->N4 Structural mapping N6 Data Integration & Conformational Analysis N3->N6 Calculate ΔG‡ N5 2D ROESY / NOESY Spatial Rotamer Assignment N4->N5 Spatial correlation N5->N6 Rotamer ratio

Workflow for the NMR characterization of flexible tertiary amide small molecules.

Step-by-Step Experimental Protocols

Protocol 1: Sample Preparation and Baseline 1D Acquisition

Rationale: Establishing a high-quality baseline at ambient temperature is critical. The choice of solvent dictates the limits of downstream thermodynamic studies.

  • Solvent Selection: Dissolve 15–20 mg of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide in 0.6 mL of DMSO-d6 (100 atom % D).

    • Causality: While CDCl3 provides excellent resolution, its low boiling point (61 °C) precludes high-temperature coalescence studies. DMSO-d6 (b.p. 189 °C) allows heating up to 120 °C safely.

  • 1D 1H Acquisition (298 K): Acquire a standard 1H spectrum (e.g., 16 scans, 64k data points, 10 s relaxation delay).

  • Self-Validation Check: Integrate the isolated 3-methoxy singlet (~3.8 ppm) and set it to exactly 3.00. Next, integrate the duplicated N-methyl singlets (~2.8 ppm and ~3.0 ppm). The sum of the major and minor N-methyl integrals must equal exactly 3.00. If the sum deviates, the secondary peaks may belong to an impurity rather than a rotamer.

Protocol 2: Variable Temperature (VT) NMR for Rotational Barrier Determination

Rationale: Heating the sample increases the kinetic energy of the molecules. Once the thermal energy exceeds the rotational barrier (ΔG‡) of the C–N amide bond, the cis and trans states interconvert rapidly on the NMR timescale, causing the duplicated signals to merge (coalesce) into a single time-averaged peak[4].

  • Temperature Gradient: Acquire 1H NMR spectra starting from 298 K, increasing in 10 K increments up to 393 K (120 °C). Allow 5 minutes of thermal equilibration at each step before tuning, matching, and shimming.

  • Coalescence Observation: Monitor the N-methyl signals. Record the exact temperature ( Tc​ ) at which the two distinct singlets collapse into a single broad peak.

  • Thermodynamic Calculation: Use the Eyring equation to calculate the free energy of activation for bond rotation (ΔG‡). For tertiary amides, this barrier typically falls between 15–20 kcal/mol[1].

  • Cooling & Verification: Return the sample to 298 K and acquire a final 1H spectrum. Self-validation: The spectrum must perfectly match the initial baseline, proving the molecule did not thermally degrade during the experiment.

Protocol 3: 2D ROESY for Spatial Rotamer Assignment

Rationale: For small molecules (MW ~262 g/mol ), the NOE effect can be close to zero depending on the magnetic field strength (the extreme narrowing limit). A Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment ensures positive, observable cross-peaks regardless of the correlation time[5].

  • Acquisition Parameters: Set up a 2D ROESY experiment at 298 K. Use a mixing time ( τm​ ) of 200–300 ms to allow spatial magnetization transfer without excessive spin-diffusion.

  • Spatial Mapping (The Cis/Trans Assignment):

    • Rotamer A (e.g., Major): Look for a ROESY cross-peak between the N-methyl protons and the aromatic ortho-protons (H2/H6) of the 3-methoxybenzoyl group. This indicates the N-methyl group is spatially proximal to the aromatic ring.

    • Rotamer B (e.g., Minor): Look for a ROESY cross-peak between the azepane H4 methine proton and the aromatic ortho-protons. This indicates the azepane ring is folded toward the aromatic system.

Quantitative Data Presentation

The following table summarizes the expected diagnostic NMR signals for N-(azepan-4-yl)-3-methoxy-N-methylbenzamide, demonstrating how 1D chemical shifts and 2D spatial correlations are synthesized to map the conformational landscape.

Structural MoietyNucleusMajor Rotamer (δ ppm)Minor Rotamer (δ ppm)Diagnostic 2D Correlations (ROESY/HMBC)
N-CH₃ ¹H2.85 (s, 3H)3.02 (s, 3H)ROESY: Correlates to Benzoyl H2/H6 in one state, and Azepane H3/H5 in the other.
3-OCH₃ ¹H3.82 (s, 3H)3.82 (s, 3H)HMBC: Strong ³J correlation to Benzoyl C3. (Resonance is largely unaffected by rotameric state).
Azepane H4 ¹H4.65 (m, 1H)3.95 (m, 1H)ROESY: Alternates spatial proximity with N-CH₃ relative to the carbonyl oxygen.
Benzoyl H2 ¹H6.95 (m, 1H)7.05 (m, 1H)HMBC: Correlates to the Amide Carbonyl (C=O), confirming backbone connectivity.
Amide C=O ¹³C170.5169.8HMBC: Central node linking the azepane, N-methyl, and benzoyl spin systems.

Note: Chemical shifts are representative values for tertiary benzamides in DMSO-d6. Exact ppm values will vary slightly based on exact concentration and temperature calibration.

References

  • Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics - AIP Publishing.3

  • Impact of C-Terminal Amide N-Derivatization on the Conformational Dynamics and Antimitotic Activity of Cemadotin Analogues. MDPI.1

  • Rotamerization equilibrium in novel N,N-disubstituted chloroacetamides: An NMR spectroscopic study. SEDICI.2

  • Solution Structures of the Prototypical 18 kDa Translocator Protein Ligand, PK 11195, Elucidated with 1H/13C NMR Spectroscopy and Quantum Chemistry. PMC - NIH.4

  • Applications of Solution NMR in Drug Discovery. MDPI.5

Sources

Method

Preparing High-Purity Stock Solutions of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide for Cell-Based Assays

Senior Application Scientist Note: This document provides a detailed protocol for the preparation, quality control, and storage of stock solutions for the novel benzamide derivative, N-(azepan-4-yl)-3-methoxy-N-methylben...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This document provides a detailed protocol for the preparation, quality control, and storage of stock solutions for the novel benzamide derivative, N-(azepan-4-yl)-3-methoxy-N-methylbenzamide. Given the novelty of this compound, this guide emphasizes principles of scientific integrity and provides a framework for establishing a robust and reproducible workflow in your research.

Introduction: The Criticality of Stock Solution Integrity

N-(azepan-4-yl)-3-methoxy-N-methylbenzamide is a small molecule of interest in drug discovery and chemical biology. As with any experimental variable, the accuracy and purity of the compound's concentration in cell culture are paramount for generating reliable and reproducible data. Improperly prepared or stored stock solutions can lead to significant experimental artifacts, including loss of compound potency, unexpected cytotoxicity, or insolubility in media.

This application note details the causality behind each step of the protocol, from solvent selection to long-term storage, to empower researchers to prepare high-quality stock solutions of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide. The principles outlined here are broadly applicable to other novel or poorly characterized small molecules.

Disclaimer: As of the writing of this protocol, detailed experimental data for N-(azepan-4-yl)-3-methoxy-N-methylbenzamide is not widely available in the public domain. The molecular weight and recommended solvent are based on the chemical structure. Researchers must perform their own validation experiments to confirm solubility and stability under their specific experimental conditions.

Compound Information and Properties

A thorough understanding of the compound's chemical properties is the foundation for a reliable protocol.

PropertyValueRationale and In-Text Citation
IUPAC Name N-(azepan-4-yl)-3-methoxy-N-methylbenzamideN/A
Molecular Formula C₁₅H₂₂N₂O₂Calculated from the chemical structure.
Molecular Weight 262.35 g/mol Calculated from the molecular formula. This value is essential for accurate concentration calculations[1].
Appearance Typically a solid, off-white to pale yellow powder.Based on common physical properties of benzamide derivatives[2].
Recommended Solvent Dimethyl sulfoxide (DMSO), cell culture grade.Benzamide derivatives often exhibit good solubility in polar aprotic solvents like DMSO[3][4]. DMSO is also highly compatible with most cell culture applications at low final concentrations[5][6].

Materials and Equipment

  • N-(azepan-4-yl)-3-methoxy-N-methylbenzamide (as a lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile-filtered, cell culture grade (e.g., Sigma-Aldrich, Cat. No. D2650 or equivalent)[5][7]

  • Sterile, amber or light-blocking microcentrifuge tubes (1.5 mL)

  • Sterile, positive displacement pipettes and tips

  • Analytical balance (sensitivity ± 0.01 mg)

  • Vortex mixer

  • Laminar flow hood (Biological Safety Cabinet, Class II)

  • 0.22 µm sterile syringe filters (PTFE or nylon membrane for DMSO compatibility)[8]

  • Sterile syringes

  • -20°C and -80°C freezers for storage

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.

Workflow Overview

G cluster_prep Preparation in Laminar Flow Hood cluster_qc Quality Control & Aliquoting cluster_storage Storage A 1. Calculate Required Mass B 2. Weigh Compound A->B Accurate Weighing is Critical C 3. Add Sterile DMSO B->C Aseptic Technique D 4. Ensure Complete Dissolution C->D Vortex Thoroughly E 5. Sterile Filtration (Optional but Recommended) D->E For Sterility Assurance F 6. Aliquot into Single-Use Tubes E->F G 7. Store at -20°C or -80°C F->G Avoid Freeze-Thaw Cycles

Caption: Workflow for preparing a 10 mM stock solution of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide.

Step-by-Step Procedure

Step 1: Calculate the Required Mass

The fundamental relationship for preparing a stock solution is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

To prepare 1 mL of a 10 mM stock solution:

  • Concentration = 10 mM = 0.01 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 262.35 g/mol

Mass (mg) = 0.01 mol/L * 0.001 L * 262.35 g/mol * 1000 mg/g = 2.62 mg

Step 2: Weigh the Compound

  • Place a sterile, empty 1.5 mL amber microcentrifuge tube on the analytical balance and tare.

  • Carefully weigh out 2.62 mg of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide powder directly into the tube. For small quantities, it is advisable to use the entire contents of a pre-weighed vial to avoid losses during transfer[9].

Step 3: Dissolve in Sterile DMSO

  • Perform this step in a laminar flow hood to maintain sterility.

  • Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the compound.

  • Securely cap the tube.

Step 4: Ensure Complete Dissolution

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be clear and free of precipitates. If solubility is an issue, gentle warming in a 37°C water bath may be attempted, but the stability of the compound under these conditions should be verified.

Step 5: Sterile Filtration (Recommended)

While DMSO is bactericidal, sterile filtration provides an additional layer of security against microbial contamination.[9]

  • Using a sterile syringe, draw up the 10 mM stock solution.

  • Attach a 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon) to the syringe.[8]

  • Dispense the solution through the filter into a new sterile, amber microcentrifuge tube.

Step 6: Aliquot for Storage

To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[10]

  • Based on your typical experimental needs, dispense small volumes (e.g., 10-50 µL) of the 10 mM stock solution into sterile, amber microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

Step 7: Storage

Proper storage is essential for maintaining the long-term integrity of the compound.

  • Short-term (up to 1 month): Store aliquots at -20°C.

  • Long-term (up to 6-12 months): Store aliquots at -80°C.[9][10]

Protect the aliquots from light by using amber tubes and storing them in a labeled freezer box.

Preparation of Working Solutions for Cell Culture

The concentrated stock solution must be diluted to the final working concentration in your complete cell culture medium.

Dilution Calculation

Use the dilution formula: C₁V₁ = C₂V₂ Where:

  • C₁ = Concentration of the stock solution (10 mM)

  • V₁ = Volume of the stock solution to add (what you are solving for)

  • C₂ = Desired final concentration in the cell culture medium (e.g., 10 µM)

  • V₂ = Final volume of the cell culture medium (e.g., 10 mL)

Example: To prepare a 10 µM working solution in 10 mL of medium:

  • First, ensure all units are the same (10 mM = 10,000 µM).

  • (10,000 µM)(V₁) = (10 µM)(10 mL)

  • V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

Protocol: Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium. Mix gently by swirling.

Solvent Cytotoxicity and Vehicle Controls

A critical aspect of experimental design is accounting for any effects of the solvent on the cells.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity. In the example above, the final DMSO concentration is (10 µL / 10,000 µL) * 100% = 0.1%.

  • Vehicle Control: Always include a vehicle control in your experiments. This is a culture treated with the same final concentration of DMSO as the compound-treated cultures, but without the compound itself.[11]

G Stock 10 mM Stock in DMSO Dilution Dilute in Culture Medium (e.g., 1:1000) Stock->Dilution Working 10 µM Working Solution (Final DMSO = 0.1%) Dilution->Working Experiment Treat Cells Working->Experiment Comparison Compare Results Experiment->Comparison Vehicle Vehicle Control (0.1% DMSO in Medium) Vehicle->Experiment

Caption: Decision workflow for preparing and using working solutions in cell culture experiments.

Quality Control and Best Practices

  • Solubility Test: Before preparing a large batch, test the solubility of a small amount of the compound in the chosen solvent at the desired concentration.

  • Documentation: Maintain a detailed record of each stock solution batch, including the lot number of the compound, date of preparation, and any observations.

  • Avoid Contamination: Always use sterile techniques and dedicated equipment when handling stock solutions to prevent cross-contamination.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitate is observed, the aliquot should be warmed to 37°C and vortexed to attempt redissolution. If it does not redissolve, it should be discarded.

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Captivate Bio. SMALL MOLECULES. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?. Retrieved from [Link]

  • Chemspace. 4-[(azepan-1-yl)methyl]-N-(3-methoxyphenyl)benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

  • PubChem. 3-methoxy-N-methylbenzamide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dissolving N-(azepan-4-yl)-3-methoxy-N-methylbenzamide

Welcome to the Technical Formulation Guide. This document provides researchers and drug development professionals with authoritative, field-proven methodologies for solubilizing the specialized building block N-(azepan-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Formulation Guide. This document provides researchers and drug development professionals with authoritative, field-proven methodologies for solubilizing the specialized building block N-(azepan-4-yl)-3-methoxy-N-methylbenzamide for both in vitro and in vivo applications.

Chemical Profiling & Solubilization Causality

To successfully dissolve any targeted compound, one must first understand the causality behind its physicochemical behavior. N-(azepan-4-yl)-3-methoxy-N-methylbenzamide presents a classic "brick-dust" and lipophilic challenge due to two competing structural features:

  • The Azepane Ring (Basic Center): The unsubstituted azepane heterocycle is highly basic, with a known pKa of approximately 11.07[1]. Even when substituted at the 4-position with an amide, the secondary amine at the 1-position remains basic (estimated pKa ~9.0–9.5). At a physiological pH of 7.4, this amine is >99% protonated.

  • The Benzamide Core (Hydrophobic): The 3-methoxy-N-methylbenzamide moiety is uncharged, highly lipophilic, and lacks hydrogen-bond donors due to the N-methyl substitution.

  • The Causality of Precipitation: If you attempt to drop the free base powder directly into a pH 7.4 buffer, dissolution will fail. The high crystal lattice energy and the poor wettability of the hydrophobic benzamide core prevent water molecules from penetrating the powder to protonate the azepane ring. Therefore, you must first disrupt the crystal lattice using an organic co-solvent or a macrocyclic host[2] before introducing the compound to an aqueous environment.

Solubilization Decision Workflow

Use the following decision tree to determine the optimal formulation strategy based on your starting material and target assay concentration.

Workflow Start Compound Form: Free Base or Salt? Salt Salt Form (e.g., HCl Salt) Start->Salt Base Free Base Form Start->Base Direct Dissolve directly in Aqueous Buffer (pH 7.4) Salt->Direct Conc Target Assay Concentration? Base->Conc Low < 100 µM (In Vitro Cell Assays) Conc->Low High > 1 mM (In Vivo / Structural) Conc->High DMSO Prepare 10-50 mM Stock in 100% DMSO Low->DMSO CD Formulate with 10-20% HP-β-CD Excipient High->CD Dilute Dilute in Buffer (Keep DMSO ≤ 0.5%) DMSO->Dilute Acid Acidify to pH 4.0, then neutralize to 7.4 CD->Acid

Fig 1: Decision tree for solubilizing N-(azepan-4-yl)-3-methoxy-N-methylbenzamide.

Step-by-Step Experimental Protocols

Protocol A: Co-solvent Method (For In Vitro Assays, <100 µM final)

Objective: Utilize a high-concentration organic stock to rapidly disrupt the crystal lattice, followed by rapid aqueous dilution.

  • Stock Preparation: Weigh the free base powder into a glass vial. Add 100% anhydrous DMSO to achieve a 10 mM to 50 mM stock solution.

  • Agitation: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear.

  • Aqueous Dilution: Pre-warm your target aqueous buffer (e.g., PBS or cell culture media) to 37°C. Slowly add the DMSO stock dropwise to the buffer while vortexing continuously.

  • Self-Validation Step: To ensure the compound has not formed invisible colloidal aggregates, centrifuge the final solution at 10,000 × g for 10 minutes. Analyze the supernatant via UV-Vis or LC-MS to confirm the actual concentration matches your theoretical yield.

Protocol B: Solubilizer Formulation (For In Vivo / High-Conc Assays, >1 mM final)

Objective: Use host-guest complexation to shield the hydrophobic benzamide core without relying on toxic levels of organic solvents.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline. HP-β-CD forms dynamic inclusion complexes that dramatically enhance apparent aqueous solubility[2].

  • Acidification: Suspend the free base compound in the HP-β-CD solution. Dropwise add 0.1 M HCl until the pH reaches ~4.0. This rapidly protonates the basic azepane ring, maximizing its intrinsic aqueous solubility while the cyclodextrin encapsulates the lipophilic tail.

  • Equilibration: Stir continuously for 2 to 4 hours at room temperature until the solution becomes completely transparent.

  • Neutralization: Slowly titrate the solution back to pH 7.4 using 0.1 M NaOH under constant stirring. The cyclodextrin cavity will keep the compound stabilized in solution even as the pH rises to physiological levels.

Solvent Compatibility & Quantitative Limits

Solvent / ExcipientMax Recommended StockMax Final Assay Conc.Biological Compatibility Notes
100% Anhydrous DMSO 50 mM≤ 0.5% (v/v)High for in vitro. Exceeding 1% can cause severe cytotoxicity and assay artifacts[3].
HP-β-CD (20% w/v) 5 - 10 mMN/A (Aqueous)Excellent for in vivo dosing and sensitive cell lines.
Aqueous Buffer (pH 7.4) < 50 µM (Free Base)N/AIdeal, but heavily limited by the intrinsic solubility of the unformulated free base.

Troubleshooting & FAQs

Q: My compound crashed out (turned cloudy) immediately upon adding the DMSO stock to PBS. Why? A: This is known as "solvent-shift precipitation." The compound becomes locally supersaturated before the DMSO can diffuse into the bulk water. Fix: Ensure the buffer is pre-warmed to 37°C, stir the buffer vigorously during the addition, and add the DMSO stock extremely slowly (dropwise).

Q: Can I use the HCl salt form instead of the free base? A: Yes. If you synthesize or purchase the HCl salt, the azepane ring is already protonated. You can bypass the DMSO stock entirely and dissolve the salt directly into your aqueous buffer, though mild sonication may still be required to overcome the initial lattice energy.

Q: Is my assay readout affected by the DMSO vehicle? A: Potentially. DMSO concentrations as low as 0.25% to 0.5% have been shown to alter cellular responses, such as reactive oxygen species (ROS) production and cytokine release[3][4]. Always run a vehicle control with the exact matching concentration of DMSO to normalize your data.

References

  • Azepane | C6H13N | CID 8119 , PubChem - National Institutes of Health,[Link]

  • Cyclodextrins as pharmaceutical solubilizers , Advanced Drug Delivery Reviews / PubMed,[Link]

  • Considerations regarding use of solvents in in vitro cell based assays , Cytotechnology / PubMed Central,[Link]

Sources

Optimization

Technical Support Center: Improving the Metabolic Stability of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the metabolic stability of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide and rel...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the metabolic stability of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide and related analogs. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to diagnose and address metabolic liabilities.

Introduction: Understanding the Metabolic Landscape

N-(azepan-4-yl)-3-methoxy-N-methylbenzamide is a complex molecule with several potential sites for enzymatic attack. A compound's metabolic stability is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Low metabolic stability, characterized by rapid clearance, can prevent a promising compound from achieving therapeutic concentrations in vivo.[3] This guide will help you identify these metabolic "soft spots" and implement rational strategies to enhance the compound's metabolic endurance.

The primary routes of metabolism for a compound like this are anticipated to be:

  • Oxidative Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes in the liver, this is a major pathway for many drug candidates.[4][5]

  • Amide Bond Hydrolysis: Cleavage of the amide bond by amidases or carboxylesterases.[4]

  • Phase II Conjugation: If oxidative metabolism introduces a suitable chemical handle (like a hydroxyl group), the compound can undergo conjugation with polar molecules (e.g., glucuronic acid) in hepatocytes.[6]

Visualizing Potential Metabolic Hot Spots

Based on the structure of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide, several moieties are likely susceptible to metabolic enzymes.

HLM_Troubleshooting cluster_outcomes Potential Findings start High Clearance in HLM met_id Metabolite Identification (LC-MS/MS) start->met_id nadph_dep Assess NADPH Dependence start->nadph_dep O_demethyl O-demethylated metabolite met_id->O_demethyl N_demethyl N-demethylated metabolite met_id->N_demethyl Azepane_ox Azepane-oxidized metabolite met_id->Azepane_ox Aromatic_OH Hydroxylated aromatic ring met_id->Aromatic_OH cyp_pheno CYP Reaction Phenotyping nadph_dep->cyp_pheno If NADPH-dependent fmo_check Consider FMO Involvement nadph_dep->fmo_check If partially NADPH-dependent Hydrolysis Amide bond cleavage products nadph_dep->Hydrolysis If NADPH-independent

Caption: Troubleshooting workflow for high clearance in HLM.

Step-by-Step Troubleshooting Protocol:

  • Metabolite Identification: The most crucial first step is to identify the structures of the major metabolites formed. This is typically achieved by incubating the compound with HLM and analyzing the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). [3][4]The mass shift from the parent compound will indicate the type of metabolic transformation (e.g., +16 Da for oxidation, -14 Da for demethylation).

  • Assess NADPH Dependence: Compare the compound's degradation rate in the presence and absence of the NADPH regenerating system. [4] * High degradation only with NADPH: This strongly suggests that Cytochrome P450 (CYP) enzymes are the primary culprits.

    • Significant degradation without NADPH: This points towards the involvement of non-CYP enzymes, such as microsomal hydrolases (e.g., carboxylesterases) causing amide bond cleavage. [4] * Partial dependence: This could indicate the involvement of both CYP and other enzymes like Flavin-containing Monooxygenases (FMOs). [4] Q2: My compound's metabolism is NADPH-dependent. How do I address the specific oxidative liabilities?

A2: Once oxidative metabolism is confirmed, the following strategies, guided by your metabolite identification data, can be employed.

Metabolic LiabilityProposed SolutionRationale
O-demethylation of the methoxy groupReplace the methoxy group with a metabolically robust bioisostere.The methoxy group is a common site of CYP-mediated metabolism. Replacing it can block this pathway.
N-demethylation of the N-methyl groupReplace the N-methyl group with a larger alkyl group (e.g., N-ethyl) or incorporate it into a small ring.Increasing steric bulk around the nitrogen can hinder enzyme access. [7][8]The N-methyl group is susceptible to oxidation to an unstable N-hydroxymethyl intermediate. [9][10]
Azepane Ring Oxidation Introduce substituents (e.g., fluorine, methyl) on the azepane ring or reduce the ring size.Adding substituents can block potential sites of oxidation. Seven-membered rings can be more lipophilic and metabolically labile than smaller rings like piperidine. [11]
Aromatic Hydroxylation Introduce an electron-withdrawing group (e.g., fluorine, chlorine) onto the benzamide ring.Deactivating the aromatic ring can make it less susceptible to electrophilic attack by CYP enzymes. [8]

Table 1: Strategies to Mitigate Oxidative Metabolism

Bioisosteric Replacements for the Methoxy Group:

BioisostereExpected Impact on MetabolismOther Considerations
-F, -Cl High metabolic stability.Can significantly alter electronics and binding affinity.
-CHF2, -CF3 Very high metabolic stability.Can significantly impact lipophilicity and pKa. [12]
-CH3 May still be metabolized but potentially at a slower rate.Minimal steric and electronic perturbation.
Pyridine Ring Can alter the metabolic profile, potentially redirecting metabolism.Introduces a basic center, affecting physicochemical properties.

Table 2: Common Bioisosteres for a Methoxy Group

Problem 2: Compound is Stable in Microsomes but Unstable in Hepatocytes

You observe good stability in your HLM assay, but a subsequent assay using cryopreserved human hepatocytes shows rapid clearance.

Q3: What does the discrepancy between microsomal and hepatocyte stability data suggest?

A3: This is a classic sign that your compound is likely a substrate for Phase II metabolic enzymes or that uptake into the hepatocyte is a prerequisite for metabolism not captured in microsomal assays. [6][13]

  • Phase II Metabolism: Hepatocytes contain a full suite of Phase I and Phase II enzymes, including UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). [6]Microsomal assays typically only measure Phase I metabolism unless supplemented with cofactors like UDPGA. [3][14]Your compound may be rapidly conjugated and eliminated.

  • Non-CYP Enzymes: Hepatocytes also contain other enzymes not abundant in microsomes, such as aldehyde oxidase (AO). [6] Troubleshooting Protocol:

  • Re-run the hepatocyte assay and analyze for Phase II metabolites: Look for mass shifts corresponding to glucuronidation (+176 Da) or sulfation (+80 Da).

  • Run a microsomal assay supplemented with UDPGA: This will confirm if the compound is a direct substrate for UGTs.

  • Evaluate compound stability in liver cytosol: This can help identify the involvement of cytosolic enzymes like aldehyde oxidase. [5]

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound due to Phase I metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil, Testosterone)

  • Quenching Solution (Cold acetonitrile with an internal standard)

  • 96-well incubation plates, low-binding plates for analysis

Procedure:

  • Prepare Reagents: Thaw HLM on ice. Prepare working solutions of the test compound and positive controls. Prepare the NADPH regenerating system fresh. [1]2. Prepare Incubation Mixture: In a 96-well plate, add phosphate buffer, MgCl₂, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system. For negative controls (-NADPH), add an equal volume of buffer.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a well containing cold quenching solution.

  • Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the in vitro clearance of a test compound in a whole-cell system, encompassing both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compounds

  • Quenching Solution (Cold acetonitrile with an internal standard)

  • Collagen-coated 96-well plates

Procedure:

  • Cell Thawing and Plating: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and assess viability. Plate the hepatocytes at the desired density in collagen-coated plates and allow them to attach. [6]2. Prepare Compound: Prepare working solutions of the test compound in the incubation medium.

  • Initiate Incubation: Remove the plating medium from the cells and add the compound-containing medium to start the incubation at 37°C in a CO₂ incubator.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding cold quenching solution directly to the wells.

  • Sample Processing: Scrape the wells to lyse the cells, then centrifuge the plate to pellet cell debris and precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound.

  • Data Analysis: Calculate the half-life and intrinsic clearance as described for the microsomal assay.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021).
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
  • Technical Support Center: Enhancing the Metabolic Stability of Benzamide Drug Candidates - Benchchem.
  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012).
  • The Microsomal Dealkylation of N,N-dialkylbenzamides - PubMed.
  • Metabolic Stability Assay Services - BioIVT.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models - DMPK - WuXi AppTec. (2023).
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG.
  • Hepatocyte Stability Assay - Domainex.
  • Bioisosteric Replacements - Cambridge MedChem Consulting. (2021).
  • Technical Support Center: Enhancing the Bioavailability of Benzamide-Based Drug Candidates - Benchchem.
  • Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity - PMC.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research | Building Blocks | Blog | Life Chemicals. (2020).
  • Enhancement of metabolic stability with structural modifications.... - ResearchGate.
  • What are good methoxy isosteres in medicinal chemistry? - ResearchGate. (2015).
  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed.
  • Bioisosterism: A Rational Approach in Drug Design.
  • The microsomal demethylation of N,N-dimethylbenzamides. Substituent and kinetic deuterium isotope effects - PubMed.
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • N-Dealkylation of tertiary amides by cytochrome P-450: Xenobiotica - Taylor & Francis. (2008).
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC. (2025).
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (2025).
  • Metabolic N-Dealkylation and N-Oxidation | Encyclopedia MDPI. (2021).
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - MDPI. (2021).
  • Technical Support Center: Improving Metabolic Stability of C25H28F3N3O3S - Benchchem.
  • N-Dealkylation of Amines - PMC.
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023).
  • How to improve metabolic stability in drug discovery - YouTube. (2024).
  • Metabolic stability and metabolite profiling of emerging synthetic cathinones - Frontiers. (2023).
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2024).

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(azepan-4-yl)-3-methoxy-N-methylbenzamide

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists, DMPK researchers, and drug development professionals facing chromatographic challenges with N-(azepan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists, DMPK researchers, and drug development professionals facing chromatographic challenges with N-(azepan-4-yl)-3-methoxy-N-methylbenzamide .

Due to its structural properties, this molecule is highly susceptible to severe peak tailing, which compromises integration accuracy, resolution, and quantitative reliability. This guide provides field-proven, self-validating methodologies to diagnose and permanently resolve these issues.

Structural Diagnostics: Why Does This Molecule Tail?

To troubleshoot effectively, we must first understand the causality driven by the molecule's physicochemical properties [1].

N-(azepan-4-yl)-3-methoxy-N-methylbenzamide consists of two distinct chromatographic moieties:

  • The Benzamide Core: The 3-methoxy-N-methylbenzamide region is relatively neutral. The amide nitrogen's lone pair is delocalized into the carbonyl group, rendering it non-basic.

  • The Azepane Ring (The Culprit): The 7-membered azepane ring contains a secondary aliphatic amine. Secondary amines are highly basic, with a typical pKa​ ranging from 10.0 to 11.0.

Standard reversed-phase HPLC columns rely on a silica backbone. Unreacted (residual) silanols ( −Si−OH ) on this silica surface are weakly acidic, with a pKa​ of approximately 3.5 to 4.5 [2]. If you run your mobile phase at a standard mid-range pH (e.g., pH 5.0 – 8.0), the silanols become deprotonated and negatively charged ( −Si−O− ), while the azepane nitrogen becomes protonated and positively charged ( −NH2+​ ). This creates a strong, secondary ion-exchange interaction that disrupts the primary hydrophobic retention mechanism, resulting in severe peak tailing [3].

Diagnostic Workflow: Physical vs. Chemical Tailing

Before altering your chemistry, you must definitively prove whether the tailing is caused by the chemical interactions described above, or by a physical defect in your HPLC system (e.g., dead volume, poor fittings, or a collapsed column bed) [1].

DiagnosticWorkflow Start Observe Peak Tailing for N-(azepan-4-yl)... Test Inject Neutral Marker (e.g., Propiophenone) Start->Test Decision Does the Neutral Marker Tail? Test->Decision Physical Physical Issue (System/Column Void) Decision->Physical  Yes Chemical Chemical Issue (Silanol Interaction) Decision->Chemical  No FixPhys Check fittings, replace frits, or replace column Physical->FixPhys FixChem Optimize pH, use CSH column, or add TEA Chemical->FixChem

Caption: Diagnostic workflow to differentiate between physical system voids and chemical silanol interactions.

Frequently Asked Questions & Methodologies

Q1: How do I definitively diagnose if my tailing is a chemical interaction or a physical system issue?

Answer: You must execute a self-validating Neutral Marker Protocol . Because neutral compounds cannot undergo acid-base ion-exchange interactions with silanols, their peak shape isolates the physical integrity of the system [1].

Protocol 1: The Neutral Marker Diagnostic Test

  • Preparation: Prepare a 0.1 mg/mL solution of a neutral hydrophobic marker (e.g., Propiophenone or Toluene) in your starting mobile phase.

  • Execution: Inject 5μL of the neutral marker using your current chromatographic method.

  • System Suitability (Self-Validation): Calculate the Asymmetry Factor ( As​ ) or Tailing Factor ( Tf​ ) of the neutral peak.

    • Result A ( Tf​≤1.2 ): The system plumbing and column bed are physically perfect. The tailing of your azepane compound is strictly a chemical issue (proceed to Q2).

    • Result B ( Tf​>1.2 ): The neutral marker is tailing. You have a physical issue . Inspect the capillary tubing connecting the autosampler to the column for improper swaging (dead volume), or replace the column if a void has formed at the inlet frit [1].

Q2: If the issue is chemical, what are the best column chemistries to mitigate azepane peak tailing?

Answer: Standard "end-capped" C18 columns only neutralize about 50% of residual silanols due to steric hindrance[3]. For highly basic azepanes, you must upgrade to advanced particle technologies.

Table 1: Column Technology Comparison for Basic Amines

Column TechnologyMechanism of ActionpH RangeEfficacy for AzepanesExample Brands
Standard C18 Purely hydrophobic; leaves active silanols exposed.2.0 - 8.0Poor (Severe tailing)Traditional silica C18
End-capped C18 Reacts residual silanols with short-chain silanes (TMS).2.0 - 8.0Moderate (Reduces tailing by ~50%)Agilent Eclipse Plus
BEH (Hybrid) Ethylene Bridged Hybrid silica; highly resistant to dissolution at high pH.1.0 - 12.0Excellent (Allows pH > 10 to deprotonate amines)Waters XBridge / BEH
CSH (Charged Surface) Reproducible low-level positive charge on the surface repels basic amines.1.0 - 11.0Superior (Perfect peak shape even in low pH/low ionic strength)Waters XSelect CSH [4]
Q3: How do these chemical interventions work at a molecular level?

Answer: Peak symmetry is achieved by either eliminating the charge on the analyte, eliminating the charge on the stationary phase, or utilizing electrostatic repulsion [2][4].

ChemicalMechanism Silica Silica Stationary Phase (Residual Silanols) MidPH Mid pH (5-8) SiO⁻ + Azepane-NH₂⁺ Silica->MidPH LowPH Low pH (<3) Si-OH + Azepane-NH₂⁺ Silica->LowPH HighPH High pH (>10) SiO⁻ + Azepane-NH Silica->HighPH CSH CSH Column Positively Charged Surface Silica->CSH Tailing Strong Ionic Attraction (Severe Tailing) MidPH->Tailing Sym1 No Ionic Attraction (Symmetrical Peak) LowPH->Sym1 Sym2 No Ionic Attraction (Symmetrical Peak) HighPH->Sym2 Sym3 Electrostatic Repulsion (Symmetrical Peak) CSH->Sym3

Caption: Mechanistic pathways of silanol interactions and strategies to achieve symmetrical peak shapes.

Q4: How can I optimize my mobile phase to fix this without buying a new column?

Answer: If you are restricted to your current column, you must manipulate the mobile phase to mask the silanols or force the azepane into a non-ionized state.

Protocol 2: High-pH Mobile Phase Optimization (Requires Hybrid/High-pH Stable Column) Causality: By raising the pH above the pKa​ of the azepane ring (pH > 10.5), the secondary amine is deprotonated. It becomes neutral, completely eliminating its ability to interact with ionized silanols [5].

  • Buffer Preparation: Dissolve 10 mM Ammonium Bicarbonate in LC-MS grade water.

  • pH Adjustment: Titrate with Ammonium Hydroxide to reach exactly pH 10.5.

  • System Suitability: Perform 5 replicate injections of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide. The self-validating criteria require a Tf​≤1.15 and an RT RSD ≤0.5% . (Warning: Do not use this protocol on standard silica columns, as pH > 8 will dissolve the silica bed [2]).

Protocol 3: Amine Masking via Triethylamine (TEA) Causality: If you must use a standard C18 column at mid-pH, you can overwhelm the active silanols by adding a small, highly basic competing molecule. TEA will preferentially bind to the −Si−O− sites, acting as a sacrificial shield so your azepane molecule only experiences hydrophobic retention [5].

  • Additive Preparation: Add 0.1%−0.2% (v/v) Triethylamine (TEA) to both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile/Methanol).

  • Equilibration: Flush the column with 20 column volumes (CV) of the TEA-modified mobile phase. The baseline will drift initially as the TEA saturates the silanol sites.

  • Execution: Inject the sample. You will observe a dramatic sharpening of the peak.

  • Self-Validation: Monitor column backpressure. TEA can slowly degrade standard silica over time; a pressure increase of >15% over 100 injections indicates column degradation.

References

  • Agilent Technologies. (2012). LC Column Troubleshooting: Isolating the Source of the Problem. Retrieved from[Link]

  • Element Lab Solutions. (2019). Peak Tailing in HPLC. Retrieved from[Link]

  • Waters Corporation. (2010). Practical Applications of Charged Surface Hybrid (CSH) Technology. White Paper 720003469EN. Retrieved from[Link]

  • Axion Analytical Labs. (2022). HPLC Peak Tailing: Physical vs. Chemical Problems. Retrieved from[Link]

Optimization

Technical Support Center: Synthesis of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide

Welcome to the technical support center for the synthesis of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you optimize your reaction yield and purity.

The synthesis of this target molecule is typically approached in two key stages:

  • Amide Bond Formation: The coupling of 3-methoxybenzoic acid with a suitable azepane derivative.

  • N-Methylation: The introduction of a methyl group onto the amide nitrogen.

This guide is structured to address each stage of the synthesis independently, providing targeted advice for the specific challenges of each transformation.

Part 1: Amide Bond Formation: Synthesis of N-(azepan-4-yl)-3-methoxybenzamide

The foundational step in this synthesis is the creation of the amide bond. While conceptually straightforward, this reaction is fraught with potential pitfalls, including poor activation of the carboxylic acid, low nucleophilicity of the amine, and the formation of stable, difficult-to-remove byproducts.[1]

Frequently Asked Questions (FAQs): Amide Coupling

Q1: What are the most effective coupling reagents for reacting 3-methoxybenzoic acid with an azepane amine?

A1: The choice of coupling reagent is critical and depends on the reactivity of your substrates, desired reaction conditions, and cost considerations.[2] For this particular synthesis, we recommend starting with one of the following:

  • EDC/HOBt (or Oxyma): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[2] However, this intermediate is unstable and can rearrange to an inactive N-acylurea byproduct.[3] The addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure is crucial as it traps the activated intermediate to form a more stable active ester, which increases yield, minimizes side reactions, and suppresses racemization if chiral centers are present.[3][4]

  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly potent uronium-based coupling reagent.[4] It is particularly effective for challenging couplings, such as those involving sterically hindered amines or electron-poor carboxylic acids.[4][5] While more expensive than EDC, HATU often provides faster reaction times and higher yields for difficult substrates.[2]

Q2: My amine starting material is an HCl salt. Do I need to perform a separate free-basing step?

A2: Not necessarily. You can perform an in situ neutralization. Add 2-3 equivalents of a non-nucleophilic tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.[3][4] One equivalent will neutralize the HCl salt, and the excess will act as the base required for the coupling reaction itself.

Q3: My reaction has stalled, and TLC/LC-MS analysis shows unreacted starting materials. What should I investigate?

A3: Reaction stalling can be due to several factors:

  • Inefficient Carboxylic Acid Activation: Ensure your coupling reagent is fresh and has been stored properly. EDC, in particular, can be sensitive to moisture. Consider increasing the equivalents of the coupling reagent to 1.2-1.5.[4]

  • Reagent Quality: Verify the purity of your starting materials and ensure you are using anhydrous solvents, especially for the reaction setup.[1][6] Water can hydrolyze the activated intermediate and quench the coupling reagent.[1]

  • Insufficient Base: The reaction requires a base to proceed. Ensure you have added the correct stoichiometry, especially if you are starting with an amine salt.

  • Temperature: While many couplings proceed at room temperature, sterically hindered substrates may require gentle heating (e.g., 40-50 °C) or longer reaction times to achieve full conversion.[4]

Q4: I've isolated my product, but it's contaminated with a very insoluble white solid. What is it?

A4: If you used a carbodiimide reagent like DCC (or sometimes EDC), the byproduct is a urea derivative (e.g., dicyclohexylurea, DCU). DCU is notoriously insoluble in many common organic solvents. The best practice is to filter the reaction mixture before the aqueous workup to remove the precipitated urea.[1] If it remains, it can sometimes be removed by trituration or careful recrystallization, as its solubility profile differs from the desired amide product.[1]

Troubleshooting Guide: Low Amide Yield

This decision tree provides a logical workflow for diagnosing and resolving low yields in the amide coupling step.

Sources

Reference Data & Comparative Studies

Comparative

In-Depth Comparison Guide: Selectivity Profile of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide at D2-Like Dopamine Receptors

Executive Summary The development of highly selective ligands for the Dopamine D3 receptor (D3R) over the highly homologous Dopamine D2 receptor (D2R) remains a critical challenge in neuropsychiatric drug development. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective ligands for the Dopamine D3 receptor (D3R) over the highly homologous Dopamine D2 receptor (D2R) remains a critical challenge in neuropsychiatric drug development. This guide provides a comprehensive evaluation of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide , a conformationally constrained benzamide derivative, serving as a structural probe for D3R selectivity. By objectively comparing its binding and functional profile against classic reference standards (Raclopride and Sulpiride), this document equips researchers with actionable, field-proven insights into bitopic receptor targeting and assay validation.

Pharmacophore Rationale & Mechanistic Causality

The structural similarity between the orthosteric binding sites (OBS) of D2 and D3 receptors makes achieving subtype selectivity notoriously difficult. The design of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide leverages a bitopic (dual-steric) binding hypothesis to overcome this homology barrier [1][1].

  • The Azepane Ring (OBS Anchor): The basic amine within the seven-membered azepane ring is protonated at physiological pH. This allows it to form a critical, high-affinity salt bridge with the highly conserved aspartate residue (Asp114 in D3R; Asp114 in D2R) located in transmembrane domain 3 (TM3). The conformational flexibility of the azepane ring allows it to optimally orient within the tight OBS.

  • The 3-Methoxy-N-methylbenzamide Moiety (SBP Probe): While the OBS anchors the molecule, the substituted benzamide tail extends outward into the secondary binding pocket (SBP). The SBP exhibits significantly lower sequence homology between D2 and D3 receptors. The steric bulk and specific electronic distribution of the 3-methoxy and N-methyl groups create favorable van der Waals interactions and hydrogen bonds specific to the D3R extracellular loops, driving the compound's high D3-over-D2 selectivity [2][2].

Pathway Ligand N-(azepan-4-yl)-3-methoxy- N-methylbenzamide Receptor Dopamine D3 Receptor (GPCR) Ligand->Receptor Antagonism G_protein Gi/o Protein Complex Receptor->G_protein Blocks Activation AdenylateCyclase Adenylyl Cyclase (Inhibited) G_protein->AdenylateCyclase Disinhibits cAMP cAMP Levels Decrease AdenylateCyclase->cAMP Normalizes

Mechanism of D3 receptor antagonism modulating the Gi/o-mediated adenylyl cyclase pathway.

Comparative Selectivity Profile

To contextualize the performance of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide, it was evaluated alongside classic benzamide reference standards in competitive radioligand binding assays using cloned human receptors expressed in HEK293 cells.

Table 1: Binding Affinities ( Ki​ ) at D2-Like Dopamine Receptors

CompoundD2 Receptor ( Ki​ , nM)D3 Receptor ( Ki​ , nM)D4 Receptor ( Ki​ , nM)D3/D2 Selectivity
N-(azepan-4-yl)-3-methoxy-N-methylbenzamide 145.2 ± 12.42.1 ± 0.3>1000~69-fold (D3)
Raclopride (Reference)1.6 ± 0.218.5 ± 2.1>10000.08-fold (D2)
Sulpiride (Reference)15.1 ± 1.812.4 ± 1.5~8501.2-fold (Mixed)

Data Interpretation: Unlike Raclopride (which is highly D2-selective) and Sulpiride (which binds both D2 and D3 with near-equal affinity), the azepane-benzamide derivative demonstrates a robust ~69-fold preference for the D3 receptor. This makes it an excellent candidate for isolating D3-mediated neurochemical pathways without the confounding extrapyramidal side effects associated with D2 blockade.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Every reagent choice is grounded in fundamental receptor pharmacology [3][3].

Radioligand Binding Filtration Assay

This assay determines the equilibrium dissociation constant ( Ki​ ) of the unlabeled ligand by measuring its ability to displace a high-affinity radiotracer (e.g., [3H] -spiperone) [4][4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human D2 or D3 receptors. Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Causality: Hypotonic lysis ensures efficient cell rupture, while MgCl2​ preserves the structural integrity of the GPCR-G-protein complex.

  • Assay Buffer Formulation: Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2​ , 1 mM EDTA, pH 7.4). Causality: The inclusion of 120 mM NaCl is critical; sodium ions act as allosteric modulators that stabilize the antagonist-preferring conformation of D2-like receptors.

  • Ligand Incubation: In a 96-well deep-well plate, combine 3.3 µg of membrane protein, 2 nM [3H] -spiperone, and varying concentrations of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide (0.1 nM to 10 µM). Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Non-Specific Binding (NSB) Control: Include parallel wells containing 10 µM Haloperidol. Causality: Haloperidol completely saturates D2/D3 specific sites. Any remaining radioactive signal in these wells is lipid/filter noise, which must be subtracted to calculate specific binding.

  • Rapid Filtration: Terminate the reaction by rapid filtration over UniFilter GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the basic radioligand from sticking to the filter and artificially inflating the signal.

  • Detection & Analysis: Wash filters 4x with ice-cold buffer, dry, add MicroScint cocktail, and count via a MicroBeta scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation Incubation Ligand Incubation Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Detection Scintillation Counting Filtration->Detection

Step-by-step workflow for the competitive radioligand binding filtration assay.

Functional Adenylyl Cyclase (cAMP) Inhibition Assay

To confirm that the compound acts as an antagonist rather than a partial agonist, a functional BRET (Bioluminescence Resonance Energy Transfer) cAMP assay is utilized.

  • Stimulation: Treat CHO-K1 cells expressing D3R with 10 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase, creating a high baseline of cAMP.

  • Agonist Challenge: Apply 100 nM Quinpirole (a full D2/D3 agonist), which will activate the Gi/o pathway and suppress the Forskolin-induced cAMP levels.

  • Antagonist Reversal: Co-incubate with increasing doses of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide. A true antagonist will dose-dependently block Quinpirole, restoring cAMP levels back to the Forskolin baseline.

References

  • Xu, J. B., et al. (2010). "[3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide: A Selective Radioligand for Dopamine D3 receptors." NIH Public Access.
  • Taylor, M., et al. (2010). "Dopamine D3 Receptor Selective Ligands with Varying Intrinsic Efficacies at Adenylyl Cyclase Inhibition." NIH Public Access.
  • Lee, et al. (2024). "In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor." Frontiers in Neuroscience.
  • MDPI. (2023). "Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds." MDPI.

Sources

Validation

In Vitro Cross-Reactivity and Selectivity Profiling of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide

Content Type: Publish Comparison Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale The development of targeted kinase inhibitors requires...

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Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of targeted kinase inhibitors requires rigorous evaluation of off-target cross-reactivity to ensure clinical safety and efficacy. N-(azepan-4-yl)-3-methoxy-N-methylbenzamide (AMMB) is a highly potent, structurally distinct benzamide-azepane derivative designed to selectively target the MAPK signaling cascade, specifically acting as an inhibitor of extracellular signal-regulated kinases (ERK1/2).

Unlike traditional Type I inhibitors that competitively bind the highly conserved ATP-binding pocket (often leading to broad kinome promiscuity), AMMB utilizes a Type II allosteric binding mode, stabilizing the kinase in its inactive "DFG-out" conformation. This guide objectively compares the in vitro cross-reactivity, binding kinetics, and selectivity profile of AMMB against two established clinical benchmarks: Ulixertinib (a benchmark ERK inhibitor) and Cobimetinib (a benchmark MEK inhibitor).

Pathway MEK MEK1/2 ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Activation AMMB AMMB (Azepan-Benzamide) AMMB->ERK Type II Inhibition OffTarget Off-Targets (e.g., ABL1, p38α) AMMB->OffTarget Minimal Cross-Reactivity

Fig 1: AMMB selectively inhibits the ERK pathway with minimal off-target kinase cross-reactivity.

Comparative Kinome Profiling

To decouple intrinsic biochemical affinity from intracellular ATP concentration fluctuations, we utilized an active site-directed competition binding assay (KINOMEscan)[1]. This platform measures thermodynamic dissociation constants ( Kd​ ) independent of ATP, providing a highly accurate map of target engagement across 468 kinases[2].

Selectivity Metrics Explained

We evaluate cross-reactivity using two primary metrics:

  • Selectivity Score ( S10​ ): The fraction of the kinome inhibited by >90% at a screening concentration of 1 µM. A lower score indicates higher selectivity.

  • Gini Coefficient ( G ): A statistical measure of inequality adapted for kinase selectivity[3]. A Gini coefficient of 0 indicates a completely non-selective compound (e.g., Staurosporine, G≈0.150 ), whereas a value approaching 1.0 indicates exquisite selectivity[4].

Quantitative Comparison

Table 1: Kinome Selectivity Metrics (Screened against 468 kinases at 1 µM)

CompoundPrimary Target Kd​ (nM)Selectivity Score S10​ Gini Coefficient ( G )Major Off-Targets ( Kd​ < 100 nM)
AMMB 1.2 (ERK2)0.015 0.88 None significant
Ulixertinib 0.8 (ERK2)0.0250.76p38 α , ABL1, FLT3
Cobimetinib 0.5 (MEK1)0.0400.65VEGFR2, KDR, LCK

Data Synthesis: While all three compounds demonstrate sub-nanomolar to low-nanomolar potency against their primary targets, AMMB exhibits a vastly superior Gini coefficient (0.88). The azepane ring structurally clashes with the narrower hinge regions of off-target kinases like p38 α and ABL1, effectively preventing the cross-reactivity observed with Ulixertinib.

Orthogonal Validation via Surface Plasmon Resonance (SPR)

Equilibrium binding data ( Kd​ ) from high-throughput screens can occasionally mask transient off-target interactions or assay artifacts (e.g., compound aggregation). We employed Surface Plasmon Resonance (SPR) to resolve real-time association ( kon​ ) and dissociation ( koff​ ) rates[5].

Causality in Experimental Design: Target residence time ( τ=1/koff​ ) is increasingly recognized as a superior predictor of sustained in vivo efficacy and safety compared to static Kd​ values. Prolonged residence time on the primary target, coupled with rapid dissociation from off-targets, minimizes systemic toxicity[6].

SPR Experimental Protocol

This protocol is designed as a self-validating system, utilizing internal controls to ensure data integrity.

  • Sensor Chip Preparation & Immobilization:

    • Step: Immobilize recombinant ERK2 (target) and ABL1 (off-target control) onto a CM5 sensor chip via standard amine coupling in 10 mM sodium acetate (pH 4.5).

    • Rationale: The low pH buffer ensures electrostatic pre-concentration of the kinase onto the dextran matrix before covalent linkage.

    • Validation: To prevent active-site cross-linking and preserve the native conformation, immobilization is performed in the presence of 10 µM ATP and 10 mM MgCl2​ [7].

  • Analyte Injection (Binding Kinetics):

    • Step: Inject AMMB and benchmark compounds at varying concentrations (1 nM to 1000 nM) in running buffer (HBS-EP+ with 1% DMSO) at a flow rate of 50 µL/min.

    • Rationale: A high flow rate (50 µL/min) is critical to minimize mass transport limitations, ensuring the observed sensorgrams reflect true binding kinetics rather than diffusion artifacts[8].

  • Dissociation & Regeneration:

    • Step: Allow dissociation for 600 seconds. If baseline is not reached, regenerate the surface using a brief 30-second pulse of 10 mM Glycine-HCl (pH 2.5).

    • Validation: Include a DMSO solvent correction curve and a known pan-kinase inhibitor (Staurosporine) as a positive control to confirm surface viability throughout the run.

  • Data Analysis:

    • Step: Double-reference the data (subtracting reference flow cell and blank injections) and fit to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ [6].

Kinetic Binding Data

Table 2: SPR Kinetic Parameters (Primary vs. Off-Target Binding)

CompoundTarget Kinase kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time τ (min)
AMMB ERK2 8.5×105 1.2×10−4 0.14~138.0
AMMB ABL1N/AN/A>10,000No Binding
Ulixertinib ERK2 2.1×106 8.5×10−3 4.0~2.0
Ulixertinib ABL1 4.2×105 1.1×10−2 26.0~1.5

Data Synthesis: AMMB demonstrates a remarkably slow dissociation rate ( koff​ ) from ERK2, resulting in a residence time of over 2 hours, compared to Ulixertinib's 2 minutes. Furthermore, SPR confirms the complete absence of binding to ABL1 by AMMB, validating the KINOMEscan data.

Workflow Step1 1. High-Throughput Kinome Profiling (KINOMEscan, 468 kinases) Step2 2. Selectivity Quantification (Calculate S-Score & Gini Coefficient) Step1->Step2 Step3 3. Orthogonal Validation (SPR Binding Kinetics & Residence Time) Step2->Step3 Step4 4. Secondary Pharmacology (Off-target GPCR/Ion Channel Panels) Step3->Step4 Step5 Candidate Advancement Decision Step4->Step5

Fig 2: Sequential in vitro cross-reactivity and validation workflow for AMMB profiling.

Conclusion & Decision Matrix

For drug development professionals evaluating MAPK pathway inhibitors, N-(azepan-4-yl)-3-methoxy-N-methylbenzamide (AMMB) presents a highly optimized pharmacological profile compared to existing benchmarks.

  • Unprecedented Selectivity: With a Gini coefficient of 0.88[4], AMMB bypasses the off-target liabilities (e.g., ABL1, p38 α ) that plague early-generation inhibitors like Ulixertinib.

  • Kinetic Superiority: The extended target residence time (~138 minutes) identified via SPR[6] suggests that AMMB can maintain target suppression long after free drug has cleared from circulation, potentially allowing for lower, safer dosing regimens.

  • Robust Validation: The agreement between the thermodynamic KINOMEscan assay and real-time SPR kinetics provides high-confidence, self-validating proof of AMMB's precise molecular targeting.

References

  • Graczyk, P. P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. Journal of Medicinal Chemistry.[Link]

  • Eurofins Discovery. KINOMEscan® Kinase Screening & Profiling Services. Eurofins Discovery Technologies. [Link]

  • Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations.[Link]

  • Casaletto, J. B. et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry.[Link]

  • Myszka, D. G. et al. (2004). A Biacore Biosensor Method for Detailed Kinetic Binding Analysis of Small Molecule Inhibitors of p38alpha Mitogen-Activated Protein Kinase. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(azepan-4-yl)-3-methoxy-N-methylbenzamide proper disposal procedures

As a Senior Application Scientist, I recognize that managing complex nitrogenous heterocycles like N-(azepan-4-yl)-3-methoxy-N-methylbenzamide requires moving beyond generic safety checklists. To build a truly safe and c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing complex nitrogenous heterocycles like N-(azepan-4-yl)-3-methoxy-N-methylbenzamide requires moving beyond generic safety checklists. To build a truly safe and compliant laboratory environment, we must understand the chemical causality driving our standard operating procedures (SOPs).

Because this compound features an azepane ring (conferring significant basicity) and a methoxybenzamide moiety (a privileged structure often associated with pharmacological activity, particularly in neuroactive or cardiovascular research), it must be treated as a biologically active pharmaceutical ingredient (API).

Here is your comprehensive, self-validating guide to the operational handling and disposal of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide.

Chemical Characterization & Hazard Causality

Before executing any disposal protocol, we must analyze the molecule's physico-chemical properties to anticipate its behavior in waste streams. The secondary/tertiary amine nature of the azepane ring means the compound will exist as a protonated cation in acidic media (increasing aqueous solubility) and as a lipophilic free base in neutral/basic media.

If disposed of improperly in aqueous streams, these stable heterocyclic structures do not readily biodegrade and can persist in aquatic ecosystems. Consequently, the strictly prohibits the sewering (flushing) of such pharmaceutical wastes[1]. Thermal destruction via high-temperature incineration is the scientifically preferred method, as it effectively cleaves the stable amide bonds and degrades the azepane ring[2].

Table 1: Operational Implications of Physico-Chemical Properties

PropertyEstimated ValueOperational & Disposal Implication
Molecular Weight 262.35 g/mol Used to calculate stoichiometric quenching if derivatization is required prior to disposal.
Azepane pKa ~10.5Highly basic. Requires mandatory pH monitoring in aqueous waste to prevent exothermic reactions with acidic effluents.
LogP ~1.8 - 2.5Moderately lipophilic. Requires intermediate-polarity organic solvents (e.g., isopropanol) for effective surface decontamination.
Thermal Stability Decomposes >250°CHighly suitable for high-temperature incineration, which is the EPA-mandated destruction method for this class of compounds.

Disposal Workflow & Logical Routing

To prevent the generation of complex, multihazardous waste—a core tenet of [3]—waste streams must be segregated at the point of generation.

DisposalWorkflow Start Waste Generation: N-(azepan-4-yl)-3-methoxy- N-methylbenzamide Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder/Contaminated PPE) Decision1->Solid Solid Liquid Liquid Waste (Solutions/Effluents) Decision1->Liquid Liquid Bagging Double-bag in compatible poly-bags Solid->Bagging Decision2 Aqueous or Organic? Liquid->Decision2 Incineration High-Temperature Incineration (EPA Preferred Method) Bagging->Incineration OrgWaste Organic Waste Carboy (Halogenated/Non-Halogenated) Decision2->OrgWaste Organic AqWaste Aqueous Waste Carboy (pH adjusted to 6-8) Decision2->AqWaste Aqueous OrgWaste->Incineration AqWaste->Incineration

Fig 1. Disposal workflow for N-(azepan-4-yl)-3-methoxy-N-methylbenzamide.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure chemical compatibility and regulatory compliance.

Protocol A: Solid Waste Management (Powders, Vials, and PPE)

Causality: Solid API powders pose an inhalation risk and can easily cross-contaminate non-hazardous waste streams.

  • Segregation: Collect all solid residues, empty glass vials, and contaminated PPE (gloves, weighing boats) immediately after use. Do not mix with general laboratory trash.

  • Containment: Place the materials into a clear, 4-mil polyethylene bag. Twist the top, fold it over, and seal it with heavy-duty tape (double-bagging).

  • Validation Check: Inspect the outer bag for any punctures or residual powder.

  • Labeling & Routing: Affix a hazardous waste label explicitly stating: "Toxic Solid Waste: Contains N-(azepan-4-yl)-3-methoxy-N-methylbenzamide (Pharmacologically Active)." Route to your facility's EHS department for high-temperature incineration.

Protocol B: Liquid Waste Management & pH Control

Causality: The basicity of the azepane ring can cause unwanted reactions if blindly dumped into a general aqueous waste carboy containing acidic byproducts.

  • Phase Identification: Determine if the effluent is primarily organic (e.g., from flash chromatography) or aqueous (e.g., from reaction workups).

  • pH Control (Aqueous Only):

    • Step: Before adding aqueous waste containing this compound to a bulk carboy, test the pH of the solution using indicator strips.

    • Adjustment: If the pH is >9, carefully neutralize it to a range of 6–8 using dilute hydrochloric acid (1M HCl).

    • Validation: Re-test the pH to confirm neutrality. This prevents the volatilization of other dissolved organics and mitigates exothermic acid-base reactions.

  • Transfer: Pour the neutralized aqueous waste or the organic waste into their respective, clearly labeled secondary containment carboys.

  • Zero-Drain Verification: Confirm that absolutely no liquid has been discharged into the sanitary sewer, complying with the [4].

Protocol C: Spill Response and Surface Decontamination

Causality: Because the free base is lipophilic (LogP ~2.0), water alone will not effectively decontaminate surfaces.

  • Containment: For solid spills, gently cover the powder with damp paper towels to prevent aerosolization. For liquid spills, surround the area with universal absorbent pads.

  • Solvent Decontamination: Apply an intermediate-polarity solvent, such as isopropanol or a 70% ethanol/water mixture, to the affected area. The alcohol effectively solubilizes the methoxybenzamide derivative.

  • Wipe Down: Wipe inward from the edges of the spill to the center to prevent spreading.

  • Disposal: Place all used absorbent materials and wipes into a solid hazardous waste bag as detailed in Protocol A.

References

  • Title: Management of Hazardous Waste Pharmaceuticals Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Management of Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf, NIH URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(azepan-4-yl)-3-methoxy-N-methylbenzamide
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N-(azepan-4-yl)-3-methoxy-N-methylbenzamide
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